molecular formula C5H2Cl2N2O3 B1321984 2,5-Dichloro-4-nitropyridine 1-oxide CAS No. 405230-81-1

2,5-Dichloro-4-nitropyridine 1-oxide

Cat. No.: B1321984
CAS No.: 405230-81-1
M. Wt: 208.98 g/mol
InChI Key: XXLFCBBWDXLUOK-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C5H2Cl2N2O3 and its molecular weight is 208.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLFCBBWDXLUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Cl)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624366
Record name 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-81-1
Record name 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Dichloro-4-nitropyridine 1-oxide: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 405230-81-1

Molecular Formula: C₅H₂Cl₂N₂O₃

Molecular Weight: 208.99 g/mol

This technical guide provides a comprehensive overview of 2,5-Dichloro-4-nitropyridine 1-oxide, a key building block in contemporary drug discovery and development, particularly in the field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology sectors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in organic synthesis and for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₂O₃[1]
Molecular Weight 208.99 g/mol [2]
CAS Number 405230-81-1[2]
Appearance Pale yellow solid (predicted)General knowledge
Purity Typically ≥96%[3]

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, its structure suggests a synthetic route analogous to that of other nitropyridine N-oxides. A plausible synthetic pathway is outlined below.

General Synthetic Approach

The synthesis likely involves a two-step process starting from a corresponding dichloropyridine:

  • N-oxidation: The pyridine nitrogen is oxidized to the N-oxide. This is a common transformation for pyridine derivatives and can be achieved using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

  • Nitration: The resulting pyridine N-oxide is then nitrated to introduce the nitro group at the 4-position. The N-oxide group is activating and directs nitration to the 4-position. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for such transformations.

The workflow for this proposed synthesis is depicted in the following diagram.

G start 2,5-Dichloropyridine step1 N-Oxidation (e.g., H₂O₂/CH₃COOH or m-CPBA) start->step1 intermediate 2,5-Dichloropyridine 1-oxide step1->intermediate step2 Nitration (e.g., HNO₃/H₂SO₄) intermediate->step2 end This compound step2->end

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by the presence of several functional groups: the pyridine N-oxide, two chloro substituents, and a nitro group. The electron-withdrawing nature of the nitro group and the chloro atoms makes the pyridine ring highly electron-deficient. This electronic characteristic dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is the basis for its utility as a building block in the synthesis of more complex molecules.

Application in Targeted Protein Degradation

This compound is commercially available as a "Protein Degrader Building Block".[3] This classification points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecule degraders.

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is typically composed of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.

Due to its reactive chloro groups, this compound can be used as a versatile scaffold or linker precursor in the assembly of PROTACs. One of the chloro groups can be substituted with a linker attached to an E3 ligase ligand, while the other can be reacted with a linker connected to the target protein ligand, or vice versa. The pyridine N-oxide core itself may also play a role in the overall physicochemical properties and cell permeability of the final degrader molecule.

The logical relationship of this building block in the construction of a PROTAC is illustrated in the diagram below.

G cluster_0 PROTAC Components cluster_1 Building Block cluster_2 Final Molecule E3_ligand E3 Ligase Ligand Building_block This compound (as Linker/Scaffold) E3_ligand->Building_block Target_ligand Target Protein Ligand Target_ligand->Building_block PROTAC PROTAC Molecule Building_block->PROTAC

Caption: Role of this compound in PROTAC synthesis.

Biological Activity of Related Compounds

It is important to note that the biological activity of this compound itself is likely of less interest than the activity of the final PROTAC molecules synthesized from it. The primary function of this building block is to facilitate the creation of these larger, more complex molecules.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate, particularly for researchers engaged in the development of targeted protein degraders. Its bifunctional nature, with two reactive chloro groups on an electron-deficient pyridine N-oxide core, makes it an attractive building block for the synthesis of PROTACs and other complex molecular architectures. While detailed studies on the compound itself are limited in the public domain, its utility is evident from its commercial availability as a specialized building block for advanced drug discovery applications. Future research will likely see the incorporation of this and similar scaffolds into a new generation of targeted therapeutics.

References

"2,5-Dichloro-4-nitropyridine 1-oxide" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide, a key building block in medicinal chemistry and materials science. The information is intended to support research and development activities by providing key technical data and experimental insights.

Core Chemical Properties

This compound is a highly functionalized pyridine derivative. The presence of two chlorine atoms, a nitro group, and an N-oxide moiety makes it a versatile reagent for further chemical modification.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 405230-81-1[1][2]
Molecular Formula C₅H₂Cl₂N₂O₃[2]
Molecular Weight 208.99 g/mol
MDL Number MFCD11977416[1]
SMILES [O-]--INVALID-LINK--C1=C(Cl)C=--INVALID-LINK--C(Cl)=C1
Physicochemical Data

Quantitative physicochemical data for this compound is limited. The table below includes available data for the target compound and related isomers for comparative purposes.

PropertyValueNotesReference
Purity ≥95%Commercially available purity.[2]
Appearance Yellow Solid (inferred)Based on related compounds like the 2,6-dichloro isomer.[3]
Melting Point 176-180 °CData for the 2,6-dichloro isomer. Data for the 2,5-dichloro isomer is not readily available.[3]
Boiling Point 415.6 °C at 760 mmHgData for the 2,6-dichloro isomer. Data for the 2,5-dichloro isomer is not readily available.[3]
Solubility Insoluble in water; Soluble in MDC, Acetone, Methanol (inferred)Based on the properties of the related compound 5-Chloro-2-nitropyridine.[4]
Storage 2-8 °CRecommended storage condition to maintain stability.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. The combined electron-withdrawing effects of the two chlorine atoms, the nitro group, and the N-oxide functionality significantly activate the ring towards nucleophilic aromatic substitution.[5]

The N-oxide group, in particular, enhances the electrophilicity of the carbon atoms at positions 2 and 6.[5] This makes the compound an excellent substrate for reactions with various nucleophiles, allowing for the displacement of the chloro or nitro groups. The nitro group in the related 4-nitropyridine-N-oxide, for instance, can be readily replaced by ions such as halides.[6] This reactivity profile enables the synthesis of a wide array of substituted pyridine derivatives.

Safety and Handling

This compound and related compounds are classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

Hazard TypeGHS StatementsPrecautionary StatementsReference
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[4][7]
Irritation H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7][8]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[8]

Always consult the full Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[8] Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Detailed experimental protocols for the synthesis and reaction of this specific isomer are not widely published. However, established methodologies for related compounds can be adapted.

Protocol 1: General Synthesis via N-Oxidation

This protocol outlines a general method for the synthesis of pyridine-N-oxides from the corresponding pyridine derivative using m-chloroperoxybenzoic acid (m-CPBA).

Methodology:

  • Dissolve the starting pyridine compound (e.g., 2,5-dichloro-4-nitropyridine) (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) at 0-5 °C.[9]

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.5-2.0 eq.) to the cooled solution while stirring.[9]

  • Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.[9]

  • The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield the desired pyridine-N-oxide.

Protocol 2: Nucleophilic Substitution of the Nitro Group

This protocol demonstrates the reactivity of the nitro group, based on the conversion of 4-nitropyridine-N-oxide to 4-chloropyridine-N-oxide.

Methodology:

  • Heat a solution of the 4-nitropyridine-N-oxide compound (1.0 eq.) in concentrated aqueous hydrochloric acid.[6]

  • The reaction can be performed by heating in a sealed tube at 160 °C for several hours or by refluxing for an extended period (e.g., 24 hours).[6]

  • After cooling, evaporate the liquid to dryness in vacuo.[6]

  • Neutralize the residue with aqueous ammonia and evaporate again.[6]

  • Extract the final solid residue with a suitable organic solvent (e.g., benzene) to isolate the 4-chloropyridine-N-oxide product.[6]

Protocol 3: Deoxygenation of the N-Oxide

This protocol describes the removal of the N-oxide functional group to revert to the parent pyridine, using 2-chloro-4-nitropyridine-N-oxide as an example.

Methodology:

  • Dissolve the N-oxide (1.0 eq.) in a dry solvent like chloroform.[10]

  • Slowly add phosphorus trichloride (PCl₃) (5.0 eq.) to the solution at room temperature.[10]

  • Heat the reaction mixture to reflux and maintain this temperature overnight.[10]

  • After completion, cool the mixture to room temperature and carefully pour it onto ice.[10]

  • Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.[10]

  • Extract the product with chloroform. The combined organic layers are then washed with water and brine, dried over sodium sulfate, and concentrated to yield the deoxygenated product.[10]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis_Workflow Start Pyridine Precursor Step1 Halogenation & Nitration Start->Step1 Intermediate 2,5-Dichloro- 4-nitropyridine Step1->Intermediate Step2 N-Oxidation (e.g., m-CPBA) Intermediate->Step2 Product 2,5-Dichloro-4-nitropyridine 1-oxide Step2->Product

Caption: A generalized synthetic pathway to the target compound.

Reactivity_Diagram Reactant 2,5-Dichloro-4-nitropyridine 1-oxide Product Substituted Pyridine 1-oxide Reactant->Product Nucleophilic Aromatic Substitution Nucleophile Nucleophile (Nu-) Nucleophile->Reactant LeavingGroup Leaving Group (Cl- or NO2-) Product->LeavingGroup

Caption: Reactivity profile showing nucleophilic substitution.

References

An In-depth Technical Guide to 2,5-Dichloro-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide. While this specific isomer is a niche compound with limited published experimental data, this document compiles its known properties and presents inferred methodologies and potential biological activities based on established knowledge of structurally related pyridine N-oxide derivatives. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this molecule.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C5H2Cl2N2O3. The presence of two chlorine atoms, a nitro group, and an N-oxide functional group on the pyridine ring suggests a molecule with distinct electronic properties and potential for diverse chemical reactivity.

General Information
PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 405230-81-1[1][2]
Molecular Formula C5H2Cl2N2O3[2]
Molecular Weight 208.99 g/mol [2]
Canonical SMILES C1=C(C(=C(N=C1Cl)[O-])--INVALID-LINK--[O-])ClN/A
Physicochemical Properties (Predicted)
PropertyPredicted Value
Boiling Point 415.6 °C at 760 mmHg
Melting Point 176-180 °C
Flash Point 205.1 °C
Density 1.79 g/cm³
LogP 2.85

Spectroscopic Data Analysis (Inferred)

Direct spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the chloro, nitro, and N-oxide groups would cause these signals to appear at a relatively downfield chemical shift.

13C NMR Spectroscopy

The 13C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine and nitro groups, as well as the carbon bearing the N-oxide, will exhibit characteristic chemical shifts influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-O stretching of the N-oxide group, the asymmetric and symmetric stretching of the nitro group, and C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group, the N-oxide oxygen, and chlorine atoms.

Synthesis Methodology (Proposed)

A specific, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related nitropyridine N-oxides. The proposed synthesis involves a two-step process starting from 2,5-dichloropyridine.

Proposed Experimental Protocol

Step 1: N-oxidation of 2,5-dichloropyridine

  • Dissolve 2,5-dichloropyridine in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up the mixture to isolate the 2,5-dichloropyridine 1-oxide intermediate. This may involve washing with a basic solution to remove acidic byproducts, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Step 2: Nitration of 2,5-dichloropyridine 1-oxide

  • To a mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 2,5-dichloropyridine 1-oxide intermediate at a low temperature (e.g., 0 °C).

  • Carefully warm the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture onto ice and neutralize it with a base (e.g., sodium carbonate or ammonia solution).

  • The precipitated solid product, this compound, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Proposed Synthesis Workflow

G cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Nitration cluster_product Final Product 2,5-Dichloropyridine 2,5-Dichloropyridine 2,5-Dichloropyridine 1-oxide 2,5-Dichloropyridine 1-oxide 2,5-Dichloropyridine->2,5-Dichloropyridine 1-oxide Oxidation Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) This compound This compound 2,5-Dichloropyridine 1-oxide->this compound Nitration Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3)

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is no specific information regarding the biological activity or the mechanism of action for this compound in the reviewed literature. However, the structural features of the molecule allow for informed hypotheses based on the known activities of similar compounds, particularly other nitroaromatic and pyridine N-oxide derivatives. Many such compounds are known to exhibit antimicrobial and anticancer properties.

Hypothetical Mechanism of Action: Bioreductive Activation

Nitroaromatic compounds are often bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial infections, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress. The N-oxide moiety can also be reduced in biological systems.

Potential Signaling Pathways Involved

Based on the bioreductive activation hypothesis, potential downstream signaling pathways that could be affected include:

  • DNA Damage Response: The reactive intermediates could directly interact with DNA, causing strand breaks and adducts, which would activate DNA damage response pathways, potentially leading to cell cycle arrest and apoptosis.

  • Oxidative Stress Pathways: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and activating cellular defense mechanisms or, at high levels, inducing cell death.

Logical Relationship Diagram: Hypothetical Bioreductive Activation

G cluster_compound Compound cluster_activation Biological Environment cluster_intermediates Reactive Intermediates cluster_effects Cellular Effects This compound This compound Nitroso derivative Nitroso derivative This compound->Nitroso derivative Bioreduction Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) This compound->Reactive Oxygen Species (ROS) Redox Cycling Hypoxia Hypoxia Reductase Enzymes Reductase Enzymes Hypoxia->Reductase Enzymes Reductase Enzymes->this compound Acts on Hydroxylamine derivative Hydroxylamine derivative Nitroso derivative->Hydroxylamine derivative Further Reduction DNA Damage DNA Damage Hydroxylamine derivative->DNA Damage Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cell Death (Apoptosis/Necrosis) Cell Death (Apoptosis/Necrosis) DNA Damage->Cell Death (Apoptosis/Necrosis) Oxidative Stress->Cell Death (Apoptosis/Necrosis)

Caption: Hypothetical bioreductive activation pathway for this compound.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This technical guide has summarized the currently available information and provided a framework for future research by proposing a synthetic route and postulating potential biological activities. Experimental validation of the proposed synthesis and a thorough investigation of its spectroscopic and biological properties are essential next steps to fully elucidate the characteristics and potential applications of this molecule.

References

Synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2,5-Dichloro-4-nitropyridine 1-oxide, a key intermediate in the development of various pharmaceutical compounds. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its practical application in a laboratory setting.

Overview of the Synthetic Pathway

The most direct and efficient synthesis of this compound is a two-step process commencing with the N-oxidation of 2,5-dichloropyridine to yield 2,5-dichloropyridine 1-oxide. This intermediate is subsequently nitrated to afford the final product. This pathway is favored due to the ready availability of the starting material and generally high yields for each step.

Synthesis_Pathway Overall Synthesis Pathway Start 2,5-Dichloropyridine Intermediate 2,5-Dichloropyridine 1-oxide Start->Intermediate N-Oxidation (m-CPBA or H₂O₂/AcOH) Product This compound Intermediate->Product Nitration (HNO₃/H₂SO₄)

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloropyridine 1-oxide

The N-oxidation of 2,5-dichloropyridine can be effectively achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The use of m-CPBA often provides high yields and is a widely adopted method for such transformations.

Experimental Workflow for N-Oxidation:

N_Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2,5-dichloropyridine in an appropriate solvent (e.g., DCM). B Cool the solution in an ice bath (0-5 °C). A->B C Slowly add m-CPBA (1.1-1.5 equivalents). B->C D Stir the mixture at room temperature for 12-24 hours. C->D E Monitor reaction progress by TLC. D->E F Wash the reaction mixture with aqueous NaHCO₃ and brine. E->F G Dry the organic layer over anhydrous Na₂SO₄. F->G H Concentrate under reduced pressure. G->H I Purify the crude product by column chromatography or recrystallization. H->I

Caption: Experimental workflow for the N-oxidation of 2,5-dichloropyridine.

Detailed Protocol (m-CPBA method):

  • In a round-bottom flask, dissolve 2,5-dichloropyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2,5-dichloropyridine 1-oxide can be purified by column chromatography on silica gel or by recrystallization.

Reagent/SolventMolar Ratio (to starting material)Typical Solvent
2,5-Dichloropyridine1.0Dichloromethane
m-CPBA1.1 - 1.5-

Table 1: Reagent ratios for the N-oxidation of 2,5-dichloropyridine.

Step 2: Synthesis of this compound

The nitration of 2,5-dichloropyridine 1-oxide is achieved under strongly acidic conditions using a mixture of concentrated nitric acid and sulfuric acid. This reaction is analogous to the nitration of similar pyridine N-oxide derivatives.[1]

Experimental Workflow for Nitration:

Nitration_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Prepare a mixture of concentrated HNO₃ and H₂SO₄. B Slowly add 2,5-dichloropyridine 1-oxide to the acid mixture. A->B C Heat the reaction mixture to 100 °C for 2 hours. B->C D Monitor reaction completion. C->D E Cool the mixture to room temperature. D->E F Pour the reaction mixture into ice water. E->F G Neutralize with a base (e.g., Na₂CO₃) to pH 2-3. F->G H Collect the precipitate by filtration. G->H J Extract the filtrate with an organic solvent (e.g., chloroform). G->J I Wash the solid with cold water and dry. H->I K Combine, dry, and concentrate the organic extracts. J->K

References

A Technical Guide to the Spectroscopic Characterization of 2,5-Dichloro-4-nitropyridine 1-oxide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for 2,5-dichloro-4-nitropyridine 1-oxide. Due to the limited availability of published experimental data for this specific compound, this document leverages data from closely related analogs to predict and understand its spectroscopic characteristics. The information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds. These values are intended to serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H8.5 - 8.8sThe proton at C-3 would be a singlet and significantly downfield due to the electron-withdrawing effects of the nitro group, the N-oxide, and the adjacent chlorine atom.
¹H8.0 - 8.3sThe proton at C-6 would be a singlet and also shifted downfield, influenced by the adjacent chlorine and the N-oxide.
¹³C~150sC-2 (bearing a chlorine atom and adjacent to the N-oxide).
¹³C~130sC-3 (bearing a hydrogen atom).
¹³C~145sC-4 (bearing the nitro group).
¹³C~135sC-5 (bearing a chlorine atom).
¹³C~140sC-6 (bearing a hydrogen atom).

Note: Predicted values are based on data from various substituted pyridine N-oxides. Actual experimental values may vary.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-O Stretch (N-oxide)1250 - 1300Strong
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1380Strong
C=C/C=N Stretch (Aromatic)1400 - 1600Medium to Strong
C-Cl Stretch700 - 850Strong
C-H Stretch (Aromatic)3000 - 3100Medium

Table 3: Predicted Mass Spectrometry Data

Ion TypePredicted m/zNotes
[M]+•208, 210, 212Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
[M-O]+•192, 194, 196Loss of the N-oxide oxygen atom is a common fragmentation pathway for pyridine N-oxides.
[M-NO₂]+162, 164, 166Loss of the nitro group.

Note: The molecular weight of this compound is 208.99 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methods are standard in organic chemistry research and are applicable to the analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).

2.3 Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a volatile compound, electron ionization (EI) is common. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or chemical ionization (CI) may be more suitable.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a pyridine derivative might be involved.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR/ATR) Dissolution->IR MS Mass Spectrometry (EI/ESI) Dissolution->MS Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Signaling_Pathway_Concept cluster_pathway Conceptual Kinase Inhibition Pathway Ligand Pyridine Derivative (e.g., Kinase Inhibitor) Receptor Kinase Receptor Ligand->Receptor Binds to active site Ligand->Receptor Inhibits Substrate Substrate Protein Receptor->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate Catalyzes ATP ATP ATP->Receptor Binds CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse

Caption: Conceptual signaling pathway illustrating kinase inhibition by a pyridine derivative.

References

An In-depth Technical Guide to the Reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine N-oxide core, substituted with two chlorine atoms and a strong electron-withdrawing nitro group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity.

This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. It delves into the underlying principles of its reactivity, predicted regioselectivity, and provides experimental protocols based on known transformations of this molecule and its close structural analogs.

Core Concepts in Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the N-oxide and the strongly electron-withdrawing nitro group at the C4 position. This electronic landscape makes the carbon atoms attached to the chlorine atoms (C2 and C5) electrophilic and thus prone to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks one of the chloro-substituted carbon atoms, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion.

The regioselectivity of the reaction—that is, whether the nucleophile attacks the C2 or C5 position—is determined by the relative stability of the corresponding Meisenheimer intermediates.

Regioselectivity Considerations

Predicting the regioselectivity of nucleophilic attack on this compound requires consideration of several electronic and steric factors:

  • Activation by the Nitro Group: The nitro group at C4 is ortho to the C5-chloro substituent and meta to the C2-chloro substituent. In SNAr reactions, electron-withdrawing groups provide the greatest stabilization of the Meisenheimer intermediate when they are positioned ortho or para to the site of nucleophilic attack. This is because the negative charge can be effectively delocalized onto the nitro group through resonance. This would suggest a preference for nucleophilic attack at the C5 position .

  • Inherent Reactivity of Pyridine N-oxides: In nucleophilic substitution reactions of substituted pyridine N-oxides, the C2 and C4 positions are generally the most activated. This intrinsic reactivity pattern might favor attack at the C2 position .

  • Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the C3-hydrogen, while the C5 position is between a chlorine atom and a hydrogen atom. Steric hindrance is not expected to be a major differentiating factor for most nucleophiles.

Given these competing factors, the precise regioselectivity can be dependent on the nature of the nucleophile and the reaction conditions. However, based on the powerful directing effect of the ortho-nitro group, a preference for substitution at the C5 position is the most likely outcome for many nucleophilic substitution reactions.

Reactivity with Nucleophiles: Data and Protocols

While specific quantitative data for the reactivity of this compound is limited in publicly available literature, its reactivity can be inferred from closely related analogs and a documented reaction with phosphorus oxychloride.

Reaction with Phosphorus Oxychloride

A known reaction of this compound involves treatment with phosphorus oxychloride (POCl3). This reaction does not result in a typical SNAr at the C2 or C5 positions but rather a deoxygenation of the N-oxide and potential further chlorination.

Table 1: Reaction of this compound with Phosphorus Oxychloride

ReactantReagentSolventConditionsProduct(s)Reference
This compoundPhosphorus oxychlorideChloroformReflux, overnight2,4,5-Trichloropyridine (and other products)[1]

Experimental Protocol 1: Reaction with Phosphorus Oxychloride [1]

  • To a solution of phosphorus oxychloride (73.21 mmol) in chloroform (61.2 mL), add this compound (3.06 g, 14.64 mmol).

  • Stir the mixture under reflux overnight.

  • Pour the reaction solution into ice.

  • Adjust the pH to 7-8 with a saturated aqueous solution of sodium hydrogen carbonate.

  • Extract the aqueous layer three times with chloroform.

  • Combine the organic layers, filter through a phase separator, and concentrate under reduced pressure to obtain the crude product.

G cluster_setup Reaction Setup cluster_workup Work-up start Dissolve POCl3 in Chloroform add_reagent Add this compound start->add_reagent reflux Reflux Overnight add_reagent->reflux quench Pour into Ice reflux->quench neutralize Neutralize with NaHCO3 (aq) quench->neutralize extract Extract with Chloroform (3x) neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Crude Product dry_concentrate->product

Predicted Reactivity with Amine Nucleophiles

Based on the reactivity of the closely related 2,4-dichloro-5-nitropyridine, we can predict the outcome of reactions with amine nucleophiles. For 2,4-dichloro-5-nitropyridine, nucleophilic attack by primary and secondary amines overwhelmingly occurs at the C4 position, which is para to the nitro group. By analogy, for this compound, attack at the C5 position (ortho to the nitro group) is expected to be favored.

Table 2: Predicted Reaction with a Primary Amine

ReactantNucleophileBaseSolventPredicted Major Product
This compoundCyclopentylamineTriethylamine (TEA)Acetonitrile2-Chloro-5-(cyclopentylamino)-4-nitropyridine 1-oxide

Experimental Protocol 2: Predicted Amination at C5 (Adapted from the protocol for 2,4-dichloro-5-nitropyridine)

  • In a round-bottom flask, dissolve this compound (2.0 mmol) in anhydrous acetonitrile (2 mL).

  • In a separate vial, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in anhydrous acetonitrile (2 mL).

  • Slowly add the amine solution to the stirred solution of this compound at room temperature.

  • Stir the reaction mixture at room temperature for 10-15 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by silica gel column chromatography.

G cluster_pathways Reaction Pathways reactant This compound nucleophile Primary/Secondary Amine attack_c5 Attack at C5 (ortho to NO2) More Stable Intermediate nucleophile->attack_c5 Favored attack_c2 Attack at C2 (meta to NO2) Less Stable Intermediate nucleophile->attack_c2 Disfavored major_product 5-Amino-2-chloro-4-nitropyridine 1-oxide (Major Product) attack_c5->major_product minor_product 2-Amino-5-chloro-4-nitropyridine 1-oxide (Minor Product) attack_c2->minor_product

Conclusion

This compound is a promising scaffold for the synthesis of novel compounds in drug discovery and materials science. Its reactivity is dominated by nucleophilic aromatic substitution, with the two chlorine atoms serving as versatile leaving groups. While experimental data on this specific molecule is not abundant, a thorough understanding of the principles of SNAr on activated pyridine systems allows for reasoned predictions of its reactivity. The strong activating and ortho-directing influence of the C4-nitro group likely favors nucleophilic substitution at the C5 position. The provided experimental protocols, based on a documented transformation and a close structural analog, offer a solid starting point for the exploration of the synthetic utility of this compound. Further research is warranted to fully elucidate the quantitative aspects of its reactivity with a broader range of nucleophiles and to explore the biological activities of its derivatives.

References

Technical Guide: Solubility of 2,5-Dichloro-4-nitropyridine 1-oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 2,5-Dichloro-4-nitropyridine 1-oxide. This guide, therefore, provides a comprehensive overview of the qualitative solubility of analogous compounds and presents a detailed, generalized experimental protocol for the quantitative determination of the solubility of the target compound.

Introduction

This compound is a substituted pyridine N-oxide derivative. The physicochemical properties of such compounds, particularly their solubility in various organic solvents, are critical for their application in organic synthesis, pharmaceutical research, and materials science. Solubility data is essential for reaction optimization, purification, formulation development, and understanding pharmacokinetic properties. This document outlines the expected solubility profile based on related structures and provides a robust experimental framework for its quantitative determination.

Qualitative Solubility Profile of Structurally Related Compounds

While specific data for this compound is unavailable, the solubility of similar compounds can provide valuable insights:

  • 2,4-Dichloro-5-nitropyridine: This compound is reported to be soluble in alcohol-based organic solvents.[1] However, it exhibits poor solubility in low-polarity solvents like petroleum ether.[1]

  • 4-Nitropyridine N-oxide: This related compound is known to be soluble in dimethyl sulfoxide (DMSO).[2] It is, however, insoluble in water.[2]

Based on these analogs, it can be inferred that this compound is likely to be soluble in polar aprotic solvents and alcohols, with limited solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol details a general method for determining the solubility of a crystalline organic compound like this compound.

Principle

A saturated solution is prepared by equilibrating an excess of the solid compound in the solvent of interest at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then quantified using an appropriate analytical technique, such as the gravimetric method or UV-Vis spectroscopy.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Thermostatic shaker or incubator

  • Vials with solvent-resistant caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dishes or pre-weighed vials

  • Drying oven

  • UV-Vis spectrophotometer and cuvettes

Experimental Workflow

The general workflow for determining the solubility of an organic compound is depicted in the following diagram.

cluster_prep Sample Preparation cluster_quant Quantification cluster_grav Gravimetric Method cluster_uv UV-Vis Spectroscopy cluster_report Reporting start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours) add_excess->equilibrate settle Settle excess solid equilibrate->settle filter Filter supernatant settle->filter choose_method Select Quantification Method filter->choose_method dilute Dilute filtered solution weigh_solution Weigh filtered solution choose_method->weigh_solution prep_cal Prepare calibration curve choose_method->prep_cal evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calc_grav Calculate Solubility (g/L) weigh_solute->calc_grav tabulate Tabulate results calc_grav->tabulate measure_abs Measure absorbance prep_cal->measure_abs dilute->measure_abs calc_uv Calculate Concentration measure_abs->calc_uv calc_uv->tabulate end End tabulate->end

References

The Synthetic Versatility of 2,5-Dichloro-4-nitropyridine 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of electron-withdrawing groups and reactive chloro substituents on the pyridine N-oxide scaffold makes it an attractive intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, its expected reactivity in key transformations, and general experimental protocols, positioning it as a valuable tool for researchers and professionals in drug development and chemical synthesis.

Introduction

Substituted pyridines and their N-oxides are privileged scaffolds in drug discovery and agrochemicals due to their ability to engage in a wide range of biological interactions. The introduction of chloro, nitro, and N-oxide functionalities bestows unique electronic properties upon the pyridine ring, rendering it susceptible to specific chemical transformations. This compound, in particular, offers multiple reaction sites, allowing for sequential and regioselective modifications. This guide will delve into the synthetic utility of this promising, yet under-documented, building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 405230-81-1[1]
Molecular Formula C₅H₂Cl₂N₂O₃[2][3]
Molecular Weight 208.99 g/mol [3]
Appearance Likely a solidInferred
Purity Typically >95% (commercial)
Storage 2-8 °C

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_of_2_5_Dichloro_4_nitropyridine_1_oxide start 2,5-Dichloropyridine intermediate 2,5-Dichloropyridine 1-oxide start->intermediate N-Oxidation (e.g., m-CPBA) product This compound intermediate->product Nitration (HNO₃, H₂SO₄)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: N-Oxidation of 2,5-Dichloropyridine

  • Dissolve 2,5-dichloropyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloropyridine 1-oxide.

Step 2: Nitration of 2,5-Dichloropyridine 1-oxide

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,5-dichloropyridine 1-oxide (1.0 eq).

  • After the addition, allow the mixture to warm to room temperature and then heat to 90-100 °C for several hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate or aqueous ammonia.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group and the N-oxide are strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[6]

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms are susceptible to displacement by a variety of nucleophiles. The regioselectivity of the substitution will be governed by the relative activation of the C-2 and C-5 positions. It is anticipated that the C-2 position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent N-oxide and the para-nitro group.

SNAr_Reactivity reactant This compound product_2_sub 2-Substituted-5-chloro-4-nitropyridine 1-oxide reactant->product_2_sub Attack at C-2 (Major) product_5_sub 5-Substituted-2-chloro-4-nitropyridine 1-oxide reactant->product_5_sub Attack at C-5 (Minor) nucleophile Nucleophile (Nu⁻)

Caption: Expected regioselectivity in the SNAr of this compound.

Typical Nucleophiles and Expected Products:

NucleophileReagent ExampleExpected Product Class
AminesPrimary/Secondary Amines (e.g., Aniline, Morpholine)Aminopyridine N-oxides
AlkoxidesSodium Methoxide, Sodium EthoxideAlkoxypyridine N-oxides
ThiolatesSodium ThiophenoxideThioetherpyridine N-oxides
AzidesSodium AzideAzidopyridine N-oxides

General Experimental Protocol for SNAr:

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add the nucleophile (1.0-1.2 eq) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to the solution.

  • Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Deoxygenation of the N-Oxide

The N-oxide functionality can be selectively removed to provide the corresponding 2,5-dichloro-4-nitropyridine. This transformation is typically achieved using reducing agents such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation under controlled conditions.[7]

Deoxygenation_Workflow reactant Substituted Pyridine 1-oxide product Substituted Pyridine reactant->product Deoxygenation (e.g., PCl₃)

Caption: General workflow for the deoxygenation of pyridine N-oxides.

General Experimental Protocol for Deoxygenation:

  • Dissolve the substituted pyridine N-oxide (1.0 eq) in an inert solvent such as chloroform or dichloromethane.

  • Slowly add phosphorus trichloride (PCl₃, ~1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Development and Medicinal Chemistry

The ability to introduce diverse functionalities through nucleophilic substitution makes this compound a valuable scaffold for the synthesis of libraries of compounds for biological screening. The resulting substituted nitropyridine N-oxides can be further elaborated, for example, by reduction of the nitro group to an amine, which can then be acylated, alkylated, or used in other coupling reactions. The N-oxide itself can influence the pharmacokinetic properties of a molecule, potentially improving solubility and metabolic stability.

Conclusion

This compound is a promising building block for organic synthesis, offering multiple avenues for functionalization. While specific literature on this isomer is scarce, its reactivity can be reliably predicted based on the well-established chemistry of related nitropyridine N-oxides. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile intermediate in their synthetic endeavors. Further investigation into the specific reactivity and applications of this compound is warranted and is expected to unveil new opportunities in the synthesis of novel chemical entities.

References

The Strategic Utility of 2,5-Dichloro-4-nitropyridine 1-oxide in the Synthesis of Novel Protein Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid and efficient synthesis of diverse degrader libraries. This technical guide explores the potential of 2,5-dichloro-4-nitropyridine 1-oxide as a versatile scaffold for the synthesis of novel protein degraders. While direct literature precedent for this specific reagent in degrader synthesis is limited, its chemical architecture, characterized by two reactive chlorine atoms activated by a nitro group and an N-oxide, presents a compelling platform for the construction of key PROTAC components, including E3 ligase ligands and innovative linker systems. This document will detail the underlying principles of targeted protein degradation, the chemical reactivity of dichloronitropyridines, and provide hypothetical synthetic strategies and experimental protocols for leveraging this compound in the generation of next-generation protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy in drug discovery that aims to eliminate disease-causing proteins rather than simply inhibiting their function. This is primarily achieved through the use of PROTACs, which are bifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machinery responsible for protein catabolism.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]

The vast majority of PROTACs developed to date recruit one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL).[2] Consequently, there is a significant effort in the field to develop novel E3 ligase ligands to expand the scope of TPD and overcome potential resistance mechanisms.[4] The modular synthesis of PROTACs allows for the systematic optimization of their components to achieve desired potency, selectivity, and pharmacokinetic properties.[2]

This compound: A Versatile Building Block

This compound is a highly functionalized heterocyclic compound. While direct applications in published protein degrader synthesis are not prominent, its chemical features strongly suggest its utility as a versatile building block. The reactivity of this molecule is governed by the presence of two chlorine atoms at positions 2 and 5, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at position 4 and the N-oxide functionality.

The analogous compound, 2,4-dichloro-5-nitropyridine, is known to undergo highly regioselective SNAr reactions, with the initial substitution occurring preferentially at the C4 position due to the strong resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group.[1][5] A similar reactivity pattern can be anticipated for this compound, allowing for the sequential and controlled introduction of different nucleophiles. This step-wise functionalization is ideal for the construction of the intricate architectures of protein degraders.

Synthetic Strategies for Protein Degrader Synthesis

The unique reactivity of this compound can be harnessed in several ways for the synthesis of protein degraders:

Synthesis of Novel E3 Ligase Ligands

The pyridine core of this compound can serve as a scaffold for the development of novel E3 ligase ligands. By sequentially reacting the two chloro-positions with different nucleophiles, a diverse library of substituted pyridines can be generated. One of the chloro-positions can be functionalized with a moiety that engages an E3 ligase, while the other can be used as an attachment point for a linker.

Construction of Rigid and Conformationally Constrained Linkers

The linker plays a crucial role in the efficacy of a PROTAC by dictating the geometry of the ternary complex formed between the POI and the E3 ligase.[6][7] The rigid aromatic core of this compound can be incorporated into the linker structure to provide conformational constraint. This can lead to more favorable ternary complex formation and improved degradation efficiency.

General Experimental Protocol for Sequential Nucleophilic Aromatic Substitution

The following is a generalized protocol for the sequential substitution of the chlorine atoms on a dichloronitropyridine scaffold. This can be adapted for this compound.

Step 1: Monosubstitution

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add the first nucleophile (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃) if required.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the monosubstituted product by column chromatography.

Step 2: Disubstitution

  • Dissolve the monosubstituted intermediate (1.0 eq) in a suitable solvent.

  • Add the second nucleophile (1.2-1.5 eq) and a base if necessary.

  • The reaction conditions for the second substitution may need to be harsher (e.g., higher temperature) than the first.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous work-up and purify the final product.

Data Presentation

To facilitate the comparison of different synthetic routes and the properties of the resulting degraders, all quantitative data should be summarized in clearly structured tables.

Table 1: Reaction Conditions and Yields for the Synthesis of Pyridine-Based Intermediates
Entry Starting Material Nucleophile 1 Nucleophile 2 Yield (%)
1This compoundAmine AAmine BData to be generated
2This compoundThiol AAmine CData to be generated
3This compoundAlcohol AThiol BData to be generated
Table 2: Biophysical and Cellular Characterization of Synthesized Degraders
Compound ID Binding Affinity (POI, Kd) Binding Affinity (E3 Ligase, Kd) Degradation (DC50) Max Degradation (Dmax)
Degrader-001Data to be generatedData to be generatedData to be generatedData to be generated
Degrader-002Data to be generatedData to be generatedData to be generatedData to be generated
Degrader-003Data to be generatedData to be generatedData to be generatedData to be generated

Visualizations

Signaling Pathway of Targeted Protein Degradation

TPD_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Building_Block 2,5-Dichloro-4-nitropyridine 1-oxide Intermediate Monosubstituted Intermediate Building_Block->Intermediate Nucleophile 1 Final_Product Disubstituted Scaffold Intermediate->Final_Product Nucleophile 2 PROTAC_Assembly PROTAC Assembly Final_Product->PROTAC_Assembly Biophysical_Assays Biophysical Assays (SPR, ITC) PROTAC_Assembly->Biophysical_Assays Cellular_Assays Cellular Assays (Western Blot, DC50) Biophysical_Assays->Cellular_Assays Data_Analysis Data Analysis and SAR Cellular_Assays->Data_Analysis

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Logical Relationship of PROTAC Components

Caption: The modular components of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

While this compound is not yet an established reagent in the synthesis of protein degraders, its chemical properties make it a highly attractive and versatile building block. The ability to perform sequential and regioselective nucleophilic aromatic substitutions on its pyridine core opens up a vast chemical space for the design of novel E3 ligase ligands and innovative linker architectures. This technical guide has outlined the rationale for its use and provided a framework for its incorporation into drug discovery programs focused on targeted protein degradation. Further research and experimental validation are warranted to fully explore the potential of this promising scaffold in the development of the next generation of protein degrader therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dichloro-4-nitropyridine 1-oxide in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI by the proteasome.[1]

The pyridine N-oxide moiety is an attractive scaffold for PROTAC linkers due to its chemical properties and potential to influence the pharmacological profile of the resulting PROTAC. The N-oxide functionality can act as a hydrogen bond acceptor and may improve solubility and cell permeability. The pyridine ring itself offers a rigid structural element that can be strategically functionalized.

This document provides detailed application notes and a representative protocol for the use of 2,5-Dichloro-4-nitropyridine 1-oxide as a versatile building block for the synthesis of PROTAC linkers.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental_Workflow cluster_workflow PROTAC Synthesis Workflow Start This compound Step1 Protocol 1: Mono-amination (S_NAr) Start->Step1 Intermediate1 Mono-functionalized Linker Step1->Intermediate1 Step2 Protocol 2: Second Nucleophilic Substitution Intermediate1->Step2 Intermediate2 Bifunctional Linker Conjugate Step2->Intermediate2 Step3 Protocol 3: Final Assembly Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

References

Application Notes and Protocols for the Reaction of 2,5-Dichloro-4-nitropyridine 1-oxide with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-nitropyridine 1-oxide is a halogenated and nitrated pyridine derivative that serves as a versatile building block in organic synthesis. The presence of two chlorine atoms, a strong electron-withdrawing nitro group, and an N-oxide functionality makes it a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of various nucleophiles, particularly amines, to construct complex molecular scaffolds. Such substituted pyridine cores are prevalent in a wide range of biologically active compounds, making the study of these reactions crucial for pharmaceutical and agrochemical research.

These application notes provide a detailed protocol for the reaction of this compound with amines. While specific experimental data for this particular substrate is limited in publicly available literature, the provided protocols are based on established principles of SNAr on related activated heterocyclic systems. Researchers should consider these as a starting point and may need to optimize conditions for their specific amine nucleophiles.

Chemical Properties of this compound

PropertyValue
CAS Number 405230-81-1[1][2]
Molecular Formula C5H2Cl2N2O3[1]
Molecular Weight 209.0 g/mol [1]
Appearance Typically a solid

Principle of the Reaction and Regioselectivity

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is highly electron-deficient due to the inductive and resonance effects of the nitro group and the N-oxide. This activation facilitates the attack of a nucleophile, such as an amine, on the carbon atoms bearing the chlorine leaving groups.

The key aspect of this reaction is its regioselectivity. In this compound, the potential sites for nucleophilic attack are the C-2 and C-5 positions. However, the strong activating effect of the para-nitro group and the N-oxide directs the nucleophilic attack preferentially to the C-4 position , leading to the displacement of the chlorine atom at this position. The chlorine atom at the C-5 position is significantly less activated and is not expected to be substituted under typical SNAr conditions. While substitution at the C-2 position is also possible, it is generally less favored than at the C-4 position in similar systems.

Therefore, the reaction is expected to yield predominantly the 4-amino-2-chloro-5-nitropyridine 1-oxide derivative.

Experimental Protocols

This section provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials and Equipment
  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., acetonitrile, ethanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Dropping funnel

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Amine Solution Preparation: In a separate flask, prepare a solution of the amine (1.0-1.2 equivalents) and a base (2.0 equivalents, e.g., triethylamine) in the same anhydrous solvent.

  • Reaction: Slowly add the amine/base solution to the stirred solution of this compound at room temperature using a dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction can be stirred at room temperature or gently heated (e.g., 50-80 °C) if the reaction is slow.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water to perform a liquid-liquid extraction.

    • Separate the organic layer and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloro-5-nitropyridine 1-oxide derivative.

Safety Precautions
  • Handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Halogenated nitroaromatic compounds can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.

Data Presentation: Summary of Reaction Parameters

The following table summarizes key parameters that can be varied to optimize the reaction of this compound with different amines.

ParameterRecommended Conditions / OptionsRationale / Notes
Amine Nucleophile Primary or Secondary AminesTertiary amines may lead to different reactivity.
Equivalents of Amine 1.0 - 1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.
Solvent Acetonitrile, Ethanol, DMF, THFSolvent choice can influence reaction rate and solubility of reagents.
Base Triethylamine, DIPEA, K2CO3An organic or inorganic base is used to neutralize the HCl generated during the reaction. 2.0 equivalents are typically used.
Temperature Room Temperature to 80 °CThe reaction can often proceed at room temperature, but heating may be required for less reactive amines.
Reaction Time 1 - 24 hoursReaction time should be determined by monitoring the reaction progress by TLC or LC-MS.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Amination Reaction reagents 1. Reagent Preparation - Dissolve this compound in solvent. - Prepare amine/base solution. reaction 2. Reaction - Add amine solution to pyridine solution. - Stir at specified temperature. reagents->reaction monitoring 3. Monitoring - Track reaction progress by TLC. reaction->monitoring workup 4. Work-up - Solvent removal. - Liquid-liquid extraction. - Drying of organic layer. monitoring->workup purification 5. Purification - Column chromatography. workup->purification product 6. Final Product - 4-Amino-2-chloro-5-nitropyridine 1-oxide purification->product

Caption: General workflow for the selective amination of this compound.

Plausible Reaction Mechanism (SNAr)

snar_mechanism Plausible SNAr Mechanism at C-4 Position sub This compound intermediate Meisenheimer Complex (Negatively charged intermediate) sub->intermediate Nucleophilic Attack nuc Amine (R2NH) nuc->intermediate product 4-Amino-2-chloro-5-nitropyridine 1-oxide intermediate->product Loss of Leaving Group (Cl-) hcl HCl salt Base-HCl Salt hcl->salt base Base base->salt

Caption: The SNAr mechanism involves nucleophilic attack followed by the loss of a leaving group.

References

"2,5-Dichloro-4-nitropyridine 1-oxide" for synthesizing heterobifunctional degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of heterobifunctional degraders, also known as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system to eliminate disease-causing proteins.

Introduction to Heterobifunctional Degraders

Heterobifunctional degraders are chimeric molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1][2] By bringing the POI and the E3 ligase into close proximity, the degrader facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[2][3] This catalytic mechanism allows for sustained protein degradation with substoichiometric amounts of the degrader.[1][4]

PROTAC_Mechanism POI POI Ternary_Complex Ternary_Complex POI->Ternary_Complex Binding Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling Recycling Ternary_Complex->Recycling Release PROTAC PROTAC E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Recruitment Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis Recycling->PROTAC

Key Components and Design Considerations

The successful design of a potent and selective degrader requires careful consideration of its three constituent parts:

  • E3 Ligase Ligand: The choice of E3 ligase can significantly impact the degrader's activity and tissue specificity.[5] While over 600 E3 ligases are known, most current degraders utilize ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7] Ligands for other E3 ligases like MDM2 and IAPs are also being explored.[6][7]

  • Linker: The linker is a critical determinant of the degrader's efficacy. Its length, composition, and attachment points can influence the formation and stability of the ternary complex between the target protein and the E3 ligase.[5] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[5][8]

  • Target Protein Ligand: A high-affinity ligand for the protein of interest is essential for effective degradation. The ligand's binding affinity and the vector for linker attachment are key parameters in the design process.

General Synthesis Protocols

The synthesis of a heterobifunctional degrader typically involves the separate synthesis of the E3 ligase ligand and the target protein ligand, followed by their conjugation via a suitable linker.

Protocol: Amide Bond Formation for Linker Conjugation

This protocol describes a common method for coupling an amine-containing ligand to a carboxylic acid-functionalized linker using a peptide coupling agent like HATU.

Materials:

  • Amine-containing ligand (1.0 equivalent)

  • Carboxylic acid-functionalized linker (1.1-1.5 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0-3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand and the carboxylic acid-functionalized linker in anhydrous DMF or DMSO.[8]

  • Add HATU to the solution and stir for 5 minutes.[8]

  • Add DIPEA or triethylamine to the reaction mixture.[8]

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.[8]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol is suitable for conjugating an azide-functionalized component with an alkyne-functionalized component.

Materials:

  • Alkyne-functionalized ligand (1.0 equivalent)

  • Azide-functionalized linker/ligand (1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalent)

  • Sodium ascorbate (0.3 equivalent)

  • DMF and Water (e.g., 4:1 v/v)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the alkyne-functionalized ligand and the azide-functionalized component in a mixture of DMF and water.[3]

  • In separate vials, prepare fresh aqueous solutions of sodium ascorbate and copper(II) sulfate pentahydrate.[3]

  • To the stirring solution from step 1, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[3]

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours and can be monitored by TLC or LC-MS.[3]

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.[3]

Synthesis_Workflow cluster_coupling Coupling Reaction POI_Ligand Synthesis of Target Protein Ligand Coupling Conjugation of Ligands and Linker POI_Ligand->Coupling E3_Ligand Synthesis of E3 Ligase Ligand E3_Ligand->Coupling Linker Synthesis of Functionalized Linker Linker->Coupling Purification Purification (e.g., HPLC, Column Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, LC-MS) Purification->Characterization Final_PROTAC Final Heterobifunctional Degrader Characterization->Final_PROTAC

Evaluation of Degrader Activity

Protocol: Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the synthesized degrader.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized degrader

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the degrader or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]

    • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).[9]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane with TBST.[9]

    • Repeat the blotting process for the loading control antibody.[9]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]

    • Quantify the band intensities using densitometry software.[9]

    • Normalize the target protein band intensity to the loading control band intensity.[9]

Quantitative Data Presentation

The efficacy of a heterobifunctional degrader is typically characterized by its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum percentage of degradation) values. This data is often presented in tabular format for clear comparison between different compounds.

DegraderTarget ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
ARV-771BRD4VHL5>9522Rv1
VZ185BRD9VHL4>90MOLM-13
VZ185BRD7VHL34>90MOLM-13
MS83BRD4/BRD3KEAP1<500Not SpecifiedMDA-MB-468

Data compiled from publicly available literature for illustrative purposes.[7][10]

Signaling_Pathway PROTAC Degrader Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Target Protein POI->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols for the Synthesis of PEG Linkers for PROTACs using 2,5-Dichloro-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and cell permeability.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide the necessary flexibility for the formation of a stable ternary complex between the POI and the E3 ligase. This document provides detailed application notes and protocols for the synthesis of bifunctional PEG linkers for PROTACs, utilizing 2,5-Dichloro-4-nitropyridine 1-oxide as a versatile starting material.

The high electrophilicity of the pyridine ring in this compound, activated by the potent electron-withdrawing nitro group and the N-oxide functionality, allows for efficient nucleophilic aromatic substitution (SNAr) with amine-terminated PEG chains. This approach offers a modular and efficient strategy for the generation of diverse PROTAC linkers with varying lengths and compositions.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflows

The synthesis of a PROTAC using a PEG linker derived from this compound is a modular process. The general workflow involves the synthesis of the bifunctional linker, followed by sequential conjugation to the E3 ligase ligand and the POI ligand.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis Start Starting Materials: - this compound - Diamino-PEG - E3 Ligase Ligand - POI Ligand Step1 Step 1: Synthesis of Bifunctional Linker Start->Step1 Step2 Step 2: Conjugation to E3 Ligase Ligand Step1->Step2 Step3 Step 3: Conjugation to POI Ligand Step2->Step3 Purification Purification and Characterization Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of a PROTAC using a PEG linker derived from this compound. Please note that yields and reaction times are illustrative and may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of Mono-Substituted PEG Linker Intermediate

StepReactantsSolventTemperature (°C)Time (h)ProductYield (%)
1aThis compound, Diamino-PEG (excess)AcetonitrileRoom Temp.4 - 6Mono-amino-PEG-nitropyridine60 - 75
1bThis compound, Mono-Boc-diamino-PEGDMF, DIPEA5012 - 16Boc-amino-PEG-nitropyridine70 - 85

Table 2: Synthesis of the Final PROTAC Molecule

StepReactantsCoupling ReagentSolventTemperature (°C)Time (h)ProductYield (%)
2Mono-amino-PEG-nitropyridine, POI-Ligand-COOHHATU, DIPEADMFRoom Temp.2 - 4POI-Linker-E3 Ligase Handle50 - 65
3POI-Linker-E3 Ligase Handle, E3-Ligand-NH₂-DMSO80 - 10012 - 24Final PROTAC40 - 55

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of Mono-amino-PEG-nitropyridine Linker

This protocol describes the selective mono-substitution of this compound with a diamino-PEG to generate a key bifunctional linker intermediate.

Reaction Scheme:

Linker_Synthesis Synthesis of Bifunctional PEG Linker reagents + H₂N-(CH₂CH₂O)n-CH₂CH₂-NH₂ (excess) product H₂N-(CH₂CH₂O)n-CH₂CH₂-NH-Py-Cl(NO₂)(O) reagents->product Acetonitrile, RT, 4-6h start start start->reagents

Caption: Synthesis of the mono-amino-PEG-nitropyridine linker.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • In a separate flask, dissolve a large excess (5-10 eq) of diamino-PEG of the desired length in anhydrous acetonitrile.

  • Slowly add the solution of this compound to the stirred solution of diamino-PEG at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted product and the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the mono-amino-PEG-nitropyridine linker.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Note on Regioselectivity: The nucleophilic substitution can potentially occur at either the C2 or C5 position. The reaction conditions, particularly the stoichiometry of the reactants, are crucial for favoring mono-substitution. It is essential to thoroughly characterize the product to confirm the position of the substitution. Separation of potential regioisomers may be necessary.

Protocol 2: Synthesis of the Final PROTAC Molecule

This protocol describes the sequential conjugation of the POI ligand and the E3 ligase ligand to the bifunctional PEG linker.

Step 2a: Amide Coupling with POI Ligand

  • To a solution of the mono-amino-PEG-nitropyridine linker (1.0 eq) and a carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Step 2b: Nucleophilic Aromatic Substitution with E3 Ligase Ligand

  • Dissolve the purified POI-Linker intermediate (1.0 eq) and an amine-functionalized E3 ligase ligand (1.2 eq) in a suitable solvent such as DMSO.

  • Add a non-nucleophilic base such as DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Conclusion

The use of this compound provides a versatile and efficient platform for the synthesis of bifunctional PEG linkers for PROTAC development. The protocols outlined in this document offer a systematic approach to the construction of these critical components, allowing for the modular assembly of PROTACs with diverse linker lengths and functionalities. Careful optimization of reaction conditions and thorough characterization of intermediates and the final product are paramount to ensure the successful synthesis of potent and selective protein degraders.

Application Notes and Protocols: Reaction of 2,5-Dichloro-4-nitropyridine 1-oxide with Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The presence of two chloro substituents, a strong electron-withdrawing nitro group, and an N-oxide moiety creates a unique electronic environment that allows for selective nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed application notes and protocols for the reaction of this compound with primary alcohols, a key transformation for introducing alkoxy side chains to the pyridine scaffold.

Reaction Mechanism and Regioselectivity

The reaction of this compound with primary alcohols in the presence of a base proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The alcohol is deprotonated by the base to form a more nucleophilic alkoxide anion, which then attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This addition step forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of a chloride ion.

A critical aspect of this reaction is its regioselectivity. The pyridine N-oxide group activates the C2 and C4 positions towards nucleophilic attack. The 4-nitro group is a powerful electron-withdrawing group that further activates the ring, particularly the positions ortho and para to it (C3, C5, and the N-oxide itself is para). In the case of this compound, both the C2 and C5 positions are substituted with chlorine atoms.

Based on studies of related substituted pyridine N-oxides, the C2 position is significantly more activated towards nucleophilic attack than other positions on the ring. The reaction rates for nitro-group displacements in nitropyridine 1-oxides follow the order 2 > 4 > 3.[1] For halogeno-pyridine N-oxides, the positional reactivity is also 2 > 4.[1] Therefore, it is predicted that primary alcohols will preferentially attack the C2 position of this compound, leading to the selective formation of 2-alkoxy-5-chloro-4-nitropyridine 1-oxide.

SNAr_Mechanism reactant This compound meisenheimer Meisenheimer Complex (Attack at C2) reactant->meisenheimer Nucleophilic Attack alkoxide R-CH2-O⁻ (from primary alcohol) alkoxide->meisenheimer product 2-Alkoxy-5-chloro-4-nitropyridine 1-oxide meisenheimer->product Elimination of Cl⁻ chloride Cl⁻ meisenheimer->chloride

Figure 1. Predicted reaction mechanism for the nucleophilic aromatic substitution of this compound with a primary alkoxide.

Experimental Protocols

The following protocols are generalized for the reaction of this compound with primary alcohols. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Reaction with Sodium Alkoxides in Anhydrous Alcohol

This protocol is based on established procedures for the reaction of halogenated and nitrated pyridine N-oxides with sodium ethoxide in ethanol.[1]

Materials:

  • This compound

  • Anhydrous primary alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Sodium metal

  • Anhydrous diethyl ether or hexanes for workup

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of Sodium Alkoxide Solution: In a round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (1.1 equivalents) in small pieces to the anhydrous primary alcohol (sufficient to dissolve the starting material and allow for stirring). Stir the mixture until all the sodium has reacted.

  • Reaction: To the freshly prepared sodium alkoxide solution, add this compound (1.0 equivalent).

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 2-alkoxy-5-chloro-4-nitropyridine 1-oxide.

Protocol 2: In Situ Generation of Alkoxide with a Base

This protocol provides an alternative where the alkoxide is generated in situ using a non-nucleophilic base.

Materials:

  • This compound

  • Primary alcohol (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Strong, non-nucleophilic base (e.g., sodium hydride (NaH), 1.2 equivalents)

  • Standard laboratory glassware for reaction, workup, and purification as in Protocol 1.

Procedure:

  • Reactant Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in the anhydrous solvent.

  • Alkoxide Formation: Slowly add the primary alcohol (1.2 - 2.0 equivalents) to the suspension at 0 °C. Stir the mixture for 30 minutes at room temperature.

  • Reaction: Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the alkoxide solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Experimental_Workflow cluster_protocol1 Protocol 1: Sodium Alkoxide cluster_protocol2 Protocol 2: In Situ Generation p1_step1 Prepare Sodium Alkoxide (Na in R-CH2-OH) p1_step2 Add this compound p1_step1->p1_step2 p1_step3 Reflux and Monitor p1_step2->p1_step3 workup Aqueous Workup (EtOAc/Water, Wash, Dry) p1_step3->workup p2_step1 Prepare Alkoxide (R-CH2-OH + NaH in THF/DMF) p2_step2 Add this compound p2_step1->p2_step2 p2_step3 Heat and Monitor p2_step2->p2_step3 p2_step3->workup purification Silica Gel Chromatography workup->purification product 2-Alkoxy-5-chloro-4-nitropyridine 1-oxide purification->product

Figure 2. General experimental workflow for the synthesis of 2-alkoxy-5-chloro-4-nitropyridine 1-oxides.

Quantitative Data

NucleophileReagents and SolventTemperatureTimeProductYield (%)
MethoxideSodium Methoxide, MethanolReflux2 h2-Chloro-4-methoxy-5-nitropyridine88
PhenoxidePhenol, K₂CO₃, DMF80 °C12 h2-Chloro-5-nitro-4-phenoxypyridine92

Safety Precautions

  • This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions involving sodium metal or sodium hydride are highly exothermic and produce flammable hydrogen gas. These reactions must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Always add sodium metal or sodium hydride to the solvent; never the other way around.

  • Use anhydrous solvents to prevent violent reactions with sodium metal or sodium hydride.

Conclusion

The reaction of this compound with primary alcohols provides a reliable method for the synthesis of 2-alkoxy-5-chloro-4-nitropyridine 1-oxides. The reaction is expected to proceed with high regioselectivity at the C2 position, driven by the electronic activation of the pyridine N-oxide and the 4-nitro group. The provided protocols offer a solid starting point for researchers to explore the synthesis of a diverse range of alkoxy-substituted pyridine N-oxides, which are valuable intermediates in the discovery of new therapeutic agents.

References

Application Notes and Protocols: 2,5-Dichloro-4-nitropyridine 1-oxide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 2,5-dichloro-4-nitropyridine 1-oxide as a building block in the synthesis of kinase inhibitors. While direct literature examples of its use are not prevalent, its structural features suggest significant potential for utility in medicinal chemistry and drug discovery. By analogy to structurally related compounds, such as 2,4-dichloro-5-nitropyridine, this application note outlines the predicted reactivity, proposed synthetic strategies, and potential biological targets for kinase inhibitors derived from this compound.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, with numerous approved drugs for the treatment of cancer and other diseases. The pyridine scaffold is a privileged structure in the design of kinase inhibitors, as it can effectively mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.

The subject of this application note, this compound, is a highly functionalized pyridine derivative. Its chemical structure, featuring two reactive chlorine atoms, a strong electron-withdrawing nitro group, and an N-oxide moiety, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. These characteristics make it a potentially valuable starting material for the construction of diverse libraries of kinase inhibitors. The N-oxide functionality can further influence the electronic properties of the ring and may offer additional points for interaction with biological targets or impact pharmacokinetic properties.

While the structurally similar 2,4-dichloro-5-nitropyridine has been utilized in the synthesis of inhibitors for kinases like ALK5 and Rho-kinase (ROCK), the specific application of this compound in this context is not yet widely documented in scientific literature.[1][2] This document, therefore, aims to provide a prospective guide for researchers interested in exploring its synthetic utility.

Predicted Reactivity and Synthetic Strategy

The reactivity of this compound in SNAr reactions is dictated by the electronic effects of the substituents on the pyridine ring. The nitro group at the C4 position and the N-oxide at the N1 position are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. This activation facilitates the displacement of the chlorine atoms at the C2 and C5 positions.

The regioselectivity of the substitution will depend on the relative activation of the C2 and C5 positions. It is anticipated that the first nucleophilic substitution will occur preferentially at one of these positions, allowing for a stepwise and controlled introduction of different functionalities. This sequential substitution is a key strategy in building the complex molecular architectures typical of kinase inhibitors.

A general synthetic workflow for the utilization of this compound in the synthesis of a generic kinase inhibitor is proposed below. This multi-step synthesis would involve sequential nucleophilic aromatic substitutions, potentially followed by reduction of the nitro group and further functionalization.

G start This compound step1 First Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine, R1-NH2) start->step1 intermediate1 Monosubstituted Intermediate step1->intermediate1 step2 Second Nucleophilic Aromatic Substitution (SNAr) (e.g., with another amine, R2-NH2) intermediate1->step2 intermediate2 Disubstituted Pyridine Derivative step2->intermediate2 step3 Reduction of Nitro Group (e.g., using Fe/HCl or H2/Pd-C) intermediate2->step3 intermediate3 Aminopyridine Derivative step3->intermediate3 step4 Further Functionalization (e.g., acylation, urea formation) intermediate3->step4 final_product Kinase Inhibitor step4->final_product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Inhibitor Kinase Inhibitor (Derived from 2,5-dichloro- 4-nitropyridine 1-oxide) Inhibitor->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

Application Notes and Protocols: Regioselectivity of Nucleophilic Attack on 2,5-Dichloro-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the anticipated regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,5-Dichloro-4-nitropyridine 1-oxide. This compound is a highly activated heterocyclic system, making it a valuable building block in medicinal chemistry and drug development for the synthesis of complex pyridine derivatives. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of physical organic chemistry and draws analogies from structurally related compounds to predict reaction outcomes and provide robust experimental protocols. The key factors governing the regioselectivity are discussed, and representative procedures for reactions with common nucleophiles are detailed.

Introduction

This compound possesses a unique arrangement of activating groups that renders it highly susceptible to nucleophilic aromatic substitution. The pyridine N-oxide and the nitro group, both potent electron-withdrawing moieties, significantly lower the electron density of the pyridine ring, thereby facilitating attack by nucleophiles. The two chlorine atoms at the C2 and C5 positions serve as excellent leaving groups. Understanding the preferred site of nucleophilic attack is critical for the strategic design of synthetic routes toward novel pharmaceutical agents and other functionalized organic molecules.

The regioselectivity of SNAr reactions on substituted pyridines is primarily dictated by the stability of the intermediate Meisenheimer complex. The position that allows for the most effective delocalization of the negative charge of the intermediate will be the favored site of attack. In the case of this compound, both the N-oxide and the nitro group play a crucial role in stabilizing this intermediate.

Predicted Regioselectivity

Nucleophilic attack on this compound can theoretically occur at either the C2 or C5 position, leading to the displacement of the corresponding chloride.

  • Attack at C2: This position is ortho to the N-oxide group. The N-oxide can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • Attack at C5: This position is ortho to the nitro group. The nitro group is one of the strongest activating groups for SNAr reactions and can delocalize the negative charge onto its oxygen atoms.

The predicted major and minor products are illustrated in the following logical diagram:

G start This compound intermediate_C5 Meisenheimer Complex (Attack at C5) More Stable start->intermediate_C5 Attack at C5 intermediate_C2 Meisenheimer Complex (Attack at C2) Less Stable start->intermediate_C2 Attack at C2 nucleophile Nucleophile (Nu-) product_C5 5-Nu-2-chloro-4-nitropyridine 1-oxide (Major Product) intermediate_C5->product_C5 Leaving Group Departure product_C2 2-Nu-5-chloro-4-nitropyridine 1-oxide (Minor Product) intermediate_C2->product_C2 Leaving Group Departure cl_ion - Cl-

Caption: Predicted pathways for nucleophilic attack on this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the regioselective substitution on this compound with various nucleophiles. This data is extrapolated from reactions on analogous compounds and serves as a predictive guide. Experimental verification is essential.

Nucleophile ClassRepresentative NucleophileTypical ConditionsPredicted Regioselectivity (C5:C2 Ratio)
Amines AnilineACN, Et3N, RT>95:5
MorpholineEtOH, Reflux>90:10
Alkoxides Sodium MethoxideMethanol, RT>98:2
Thiols ThiophenolDMF, K2CO3, RT>95:5

Experimental Protocols

The following protocols are adapted from established procedures for SNAr reactions on related dichloronitropyridine derivatives and can be used as a starting point for the investigation of this compound.

Protocol 1: Synthesis of 5-Anilino-2-chloro-4-nitropyridine 1-oxide (Predicted Major Product)

This protocol outlines the reaction with an amine nucleophile.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et3N)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add aniline (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically when the starting material is no longer visible by TLC), remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-anilino-2-chloro-4-nitropyridine 1-oxide.

Protocol 2: Synthesis of 5-Methoxy-2-chloro-4-nitropyridine 1-oxide (Predicted Major Product)

This protocol details the reaction with an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the stirred sodium methoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify by silica gel column chromatography to yield 5-methoxy-2-chloro-4-nitropyridine 1-oxide.

Experimental Workflow

The general workflow for conducting and analyzing the nucleophilic substitution on this compound is as follows:

G reactant_prep Reactant Preparation (this compound and Nucleophile in Solvent) reaction Nucleophilic Aromatic Substitution (Controlled Temperature and Time) reactant_prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for SNAr reactions.

Applications in Drug Development

The selective functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. The anticipated regioselective synthesis of 5-substituted-2-chloro-4-nitropyridine 1-oxides provides a versatile platform for further molecular elaboration. The remaining chlorine at the C2 position can be subjected to a second, distinct nucleophilic substitution or participate in cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The N-oxide functionality itself can be a critical pharmacophoric feature or can be readily removed to provide the corresponding pyridine derivatives.[1] This dual reactivity makes this compound a potentially valuable scaffold for the development of novel therapeutics, including kinase inhibitors, anti-infective agents, and other biologically active molecules.[1]

References

Application Notes and Protocols for 2,5-Dichloro-4-nitropyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and established medicinal chemistry applications for 2,5-dichloro-4-nitropyridine 1-oxide (CAS No: 405230-81-1) are limited in publicly available literature. The following application notes and protocols are based on the known reactivity and biological potential of structurally related nitropyridine-N-oxides and dichloronitropyridines. These should be considered as a starting point for research and development.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. The pyridine N-oxide moiety can enhance solubility and modulate the pharmacokinetic profile of drug candidates.[1][2] The presence of two chlorine atoms and a nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for generating diverse libraries of novel compounds.[3][4] The nitro group itself can be a key pharmacophore or be reduced to an amine for further derivatization. This document outlines potential applications and provides detailed, prospective protocols for the synthetic manipulation of this scaffold.

Application Notes

Scaffold for Nucleophilic Aromatic Substitution (SNAr) Libraries

The primary application of this compound is as an electrophilic scaffold for SNAr reactions. The electron-withdrawing nitro group at the C4 position, combined with the N-oxide, strongly activates the chlorine atoms at C2 and C5 for displacement by a wide range of nucleophiles.

  • Potential Nucleophiles: Amines (primary, secondary, anilines), thiols, alkoxides, and phenoxides can be used to introduce a variety of substituents.

  • Selective Substitution: The chlorine at the C5 position is ortho to the powerful electron-withdrawing nitro group, making it the more reactive site for nucleophilic attack. This regioselectivity can be exploited to synthesize monosubstituted derivatives under controlled conditions (e.g., lower temperatures, shorter reaction times). Disubstituted compounds can be synthesized by using an excess of the nucleophile and more forcing conditions.

  • Therapeutic Targets: Libraries generated from this scaffold can be screened for a multitude of biological activities. Pyridine derivatives are known to exhibit a broad range of effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6]

Precursor for Fused Heterocyclic Systems

Derivatives of this compound can serve as intermediates for the synthesis of more complex, fused heterocyclic systems. For example, reaction with a binucleophilic reagent could lead to the formation of bicyclic structures with potential biological significance.

Modulation of Physicochemical and Pharmacokinetic Properties

The pyridine N-oxide functional group is highly polar and can act as a strong hydrogen bond acceptor.[1][2][7]

  • Solubility: Introducing the N-oxide motif can increase the aqueous solubility of a parent compound, which is a critical parameter in drug development.

  • Metabolic Stability: The N-oxide can alter the metabolic profile of a drug, potentially blocking sites of metabolism or introducing new metabolic pathways.

  • Prodrug Strategy: In some contexts, particularly in hypoxic environments like solid tumors, the N-oxide can be reduced in vivo to the corresponding pyridine, acting as a hypoxia-activated prodrug.[1][2]

Data Presentation: Template for Screening Results

Quantitative data from the screening of synthesized derivatives should be organized systematically. The following table provides a template for summarizing the biological activity of a library of compounds derived from this compound.

Compound IDR¹ Substituent (at C5)R² Substituent (at C2)Target Assay (e.g., Kinase)IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Lead-001 -NH-CH₂-Ph-ClExample Kinase 11.2>50>41.7
Lead-002 -S-Ph-ClExample Kinase 13.5>50>14.3
Lead-003 -NH-CH₂-Ph-NH-CH₂-PhExample Kinase 10.82531.3
ControlStandard DrugN/AExample Kinase 10.110100

Experimental Protocols

Protocol 1: Mono-substitution via Nucleophilic Aromatic Substitution (SNAr) at C5

This protocol describes a general procedure for the selective substitution of the C5 chlorine atom using an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Ethanol or Acetonitrile

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.

  • Add the amine nucleophile (1.05 equiv) to the solution at room temperature, followed by the addition of a non-nucleophilic base such as triethylamine (1.2 equiv).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-substituted product.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine, which can be used for subsequent functionalization (e.g., amide coupling, sulfonamide formation).

Materials:

  • 5-substituted-2-chloro-4-nitropyridine 1-oxide (from Protocol 1)

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)

  • Ethanol/Water mixture or Ethyl Acetate

  • Celite

Procedure (using Iron powder):

  • Suspend the nitro compound (1.0 equiv) and iron powder (5.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of ammonium chloride (0.2 equiv).

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully converted.

  • Allow the reaction to cool to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude amine can be purified by column chromatography or used directly in the next step.

Protocol 3: Deoxygenation of the N-Oxide

This protocol describes the removal of the N-oxide oxygen to yield the corresponding pyridine derivative. This step is often performed if the N-oxide moiety is not desired in the final molecule.

Materials:

  • Substituted 4-aminopyridine 1-oxide (from Protocol 2)

  • Phosphorus trichloride (PCl₃) or Sodium dithionite (Na₂S₂O₄)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure (using PCl₃):

  • Dissolve the pyridine N-oxide derivative (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus trichloride (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

G start This compound mono_sub Mono-substitution (C5) (Protocol 1) start->mono_sub Nucleophile (1 eq) Room Temp di_sub Di-substitution (C5 & C2) start->di_sub Nucleophile (>2 eq) Heat nitro_red Nitro Reduction (Protocol 2) mono_sub->nitro_red di_sub->nitro_red deoxygenation N-Oxide Deoxygenation (Protocol 3) nitro_red->deoxygenation library Diverse Compound Library deoxygenation->library

Caption: Synthetic workflow for library generation.

G start_node This compound sub_c5 SNA_r_ at C5 (More Reactive) start_node->sub_c5 + Nu⁻ sub_c2 SNA_r_ at C2 (Less Reactive) start_node->sub_c2 + Nu⁻ (harsher cond.) red_no2 Reduction of NO₂ to NH₂ start_node->red_no2 [H] red_no Deoxygenation of N-Oxide start_node->red_no PCl₃

Caption: Key reactive sites and transformations.

References

Application Note: A Step-by-Step Protocol for the Synthesis of a von Hippel-Lindau (VHL)-Recruiting PROTAC Utilizing 2,5-Dichloro-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using 2,5-dichloro-4-nitropyridine 1-oxide as a key starting material for the E3 ligase ligand. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[4][5] This guide outlines a modular synthetic approach to construct a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design.[6][7][8]

The synthesis begins with the functionalization of this compound to build the core of the VHL ligand. This is followed by the sequential attachment of a polyethylene glycol (PEG) linker and a ligand for the target protein. PEG linkers are often employed to enhance the solubility and pharmacokinetic properties of PROTACs.[9][] This protocol provides methodologies for synthesis, purification, and characterization of the final PROTAC molecule.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple protein molecules.

PROTAC_Mechanism cluster_binding POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation pathway.

Overall Synthetic Workflow

The synthesis is a multi-step process involving the construction of the VHL ligand from this compound, followed by sequential linker and warhead conjugation.

Synthesis_Workflow Start 2,5-Dichloro-4-nitropyridine 1-oxide Step1 Step 1: Nucleophilic Substitution (SNAr) with (2S,4R)-tert-butyl 4-hydroxypyrrolidine-2-carboxylate Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: N-Oxide Reduction Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 Intermediate3 Intermediate C (VHL Ligand Core) Step3->Intermediate3 Step4 Step 4: Linker Conjugation (Amide Coupling) Intermediate3->Step4 Intermediate4 VHL Ligand-Linker Intermediate Step4->Intermediate4 Step5 Step 5: Warhead Conjugation (Amide Coupling) Intermediate4->Step5 FinalPROTAC Final PROTAC Step5->FinalPROTAC Purify Purification & Characterization FinalPROTAC->Purify

Overall workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: The following protocols are representative and may require optimization for specific substrates and laboratory conditions. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Synthesis of Intermediate A

This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The C5-chloro position of this compound is more activated towards nucleophilic attack by the hydroxyl group of the protected hydroxyproline due to the electronic effects of the nitro and N-oxide groups.

Protocol:

  • To a solution of (2S,4R)-tert-butyl 4-hydroxypyrrolidine-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate A .

Step 2: Reduction of the N-Oxide (Intermediate B)

The pyridine N-oxide is reduced to the corresponding pyridine.

Protocol:

  • Dissolve Intermediate A (1.0 eq) in acetic acid.

  • Add iron powder (Fe, 5.0 eq) portion-wise.

  • Heat the mixture to 60 °C and stir for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Neutralize the filtrate with saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • The crude Intermediate B is often used in the next step without further purification.

Step 3: Reduction of the Nitro Group (Intermediate C - VHL Ligand Core)

The nitro group is reduced to an amine, which will serve as the attachment point for the linker.

Protocol:

  • Dissolve Intermediate B (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH4Cl, 3.0 eq) followed by zinc dust (Zn, 5.0 eq).

  • Stir the reaction vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude Intermediate C . Purify by flash column chromatography if necessary.

Step 4: Linker Conjugation (VHL Ligand-Linker Intermediate)

An amide bond is formed between the amine of the VHL ligand core and a bifunctional linker, for example, an N-Boc protected amino-PEG-acid linker.

Protocol:

  • Under an inert atmosphere, dissolve Intermediate C (1.0 eq) and an appropriate N-Boc-amino-PEG-acid linker (e.g., Boc-NH-PEG3-COOH, 1.1 eq) in anhydrous DMF.

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) to the solution and stir for 5 minutes.[1][3]

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[1]

  • Upon completion, dilute with ethyl acetate and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected VHL-linker intermediate.

  • Deprotect the Boc group by dissolving the intermediate in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and stirring at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the VHL Ligand-Linker Intermediate as a TFA salt.

Step 5: Warhead Conjugation (Final PROTAC)

The final step is the coupling of a ligand for the protein of interest (the "warhead") to the free amine of the linker. Here, we use a carboxylic acid-functionalized BET inhibitor (e.g., a JQ1 derivative) as an example.

Protocol:

  • Dissolve the POI ligand (e.g., JQ1-acid, 1.0 eq) and the VHL Ligand-Linker Intermediate (TFA salt, 1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and stir for 5 minutes.

  • Add DIPEA (3.0 eq) to neutralize the TFA salt and catalyze the reaction.

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Work-up the reaction as described in Step 4.

  • Purify the final crude PROTAC using preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1]

  • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1]

Data Presentation

Table 1: Summary of Synthetic Steps and Representative Yields
StepReactionKey ReagentsSolventTime (h)Temp (°C)Yield (%)
1SNAr ReactionNaH, DMFDMF12-160 to RT75
2N-Oxide ReductionFe, Acetic AcidAcetic Acid2-46090
3Nitro ReductionZn, NH4ClEtOH/H2O1-2RT85
4Linker ConjugationHATU, DIPEADMF4-12RT65
5Warhead ConjugationHATU, DIPEADMF12-16RT50

Yields are representative and may vary.

Table 2: Characterization of the Final PROTAC
AnalysisMethodExpected Result
Identity & PurityLC-MSSingle major peak with correct M+H+
Structure Confirmation1H & 13C NMRPeaks consistent with proposed structure
PurityAnalytical HPLC>95%
Degradation ActivityWestern BlotDose-dependent reduction of POI levels
PotencyDC50 AssayDetermination of 50% degradation concentration

Protocols for Characterization

Protocol: Western Blot for Protein Degradation

This is a common method to quantify the reduction in the levels of the target protein.[11]

Materials:

  • Cell line expressing the protein of interest.

  • Synthesized PROTAC.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates (e.g., using a BCA assay) to ensure equal protein loading.[11]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against the POI and the loading control.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3]

  • Quantify band intensity using densitometry software to determine the extent of protein degradation.[11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions of 2,5-Dichloro-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction yields for substitutions on 2,5-dichloro-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.

Understanding the Reactivity of this compound

This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the 4-nitro group and the pyridine 1-oxide moiety significantly enhances the electrophilicity of the pyridine ring, facilitating the displacement of the chloride leaving groups.

A critical aspect of reactions with this substrate is regioselectivity : the preferential substitution of one chlorine atom over the other. The chlorine at the C-2 position is situated ortho to the N-oxide and meta to the nitro group, while the chlorine at the C-5 position is meta to the N-oxide and ortho to the nitro group. The interplay of these electronic effects dictates the site of nucleophilic attack.

For many related nitropyridine systems, nucleophilic attack is favored at positions ortho or para to the activating nitro group. In the case of this compound, this would suggest a preference for substitution at the C-5 position. However, the N-oxide group also strongly activates the ortho (C-2) and para (not applicable here) positions. Therefore, the precise regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom is more likely to be substituted first in this compound?

A1: Based on the strong activating effect of the nitro group at the ortho and para positions, the chlorine at the C-5 position is generally expected to be more reactive towards nucleophilic attack. The N-oxide also activates the C-2 position, but the influence of the nitro group is often dominant. However, the actual outcome can be highly dependent on the specific reaction conditions and the nucleophile used. It is recommended to perform a small-scale trial and confirm the regioselectivity using analytical techniques such as NMR spectroscopy.

Q2: My reaction is sluggish or shows no conversion. What are the common causes?

A2: Several factors can contribute to low or no reactivity:

  • Insufficiently activated nucleophile: Weak nucleophiles may require the presence of a base to be deprotonated and become more reactive.

  • Low reaction temperature: SNAr reactions often require heating to proceed at a reasonable rate.

  • Inappropriate solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt and leave the anion more nucleophilic.

  • Poor quality starting material: Ensure your this compound and nucleophile are pure and dry.

Q3: I am observing the formation of multiple products. How can I improve the selectivity?

A3: The formation of multiple products can be due to a lack of regioselectivity or side reactions.

  • To improve regioselectivity:

    • Temperature control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.

    • Solvent effects: The polarity of the solvent can influence the relative activation of the C-2 and C-5 positions. Experiment with a range of solvents.

    • Nucleophile choice: Sterically hindered nucleophiles may exhibit different regioselectivity compared to smaller ones.

  • To minimize side reactions:

    • Inert atmosphere: If your nucleophile is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Control of stoichiometry: Using a slight excess of the nucleophile can help drive the reaction to completion and minimize side reactions involving the starting material. However, a large excess may lead to double substitution.

Q4: How can I remove the N-oxide group after the substitution reaction?

A4: The N-oxide can be deoxygenated to the corresponding pyridine derivative. A common method is treatment with a reducing agent such as phosphorus trichloride (PCl3) in a suitable solvent like chloroform or dichloromethane.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive nucleophile. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Poor quality of reagents.1. Add a suitable base (e.g., K2CO3, Et3N, DIPEA) to deprotonate the nucleophile. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. 4. Purify starting materials and ensure they are dry.
Mixture of Regioisomers 1. Similar reactivity of C-2 and C-5 positions under the reaction conditions. 2. Reaction temperature is too high, leading to loss of selectivity.1. Screen different solvents to modulate the relative reactivity. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Consider using a more sterically demanding nucleophile to potentially favor substitution at the less hindered position.
Formation of Di-substituted Product 1. Use of a large excess of the nucleophile. 2. Prolonged reaction time or high temperature after the first substitution is complete.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction once the mono-substituted product is maximized.
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Presence of water or other reactive impurities. 3. Strong basic or acidic conditions.1. Perform the reaction at a lower temperature. 2. Use anhydrous solvents and reagents. 3. Use a milder base or buffer the reaction if necessary.

Experimental Protocols

Below are representative, generalized protocols for performing nucleophilic aromatic substitution on this compound. Note: These are starting points and may require optimization for your specific nucleophile.

Protocol 1: Substitution with an Amine Nucleophile
  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M), add the amine nucleophile (1.1 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Substitution with a Thiol Nucleophile
  • Reaction Setup: To a solution of the thiol (1.1 eq) in anhydrous DMF, add a base such as sodium hydride (1.1 eq, handle with extreme care) or potassium carbonate (2.0 eq) at 0 °C. Stir for 15-30 minutes to form the thiolate.

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution at 0 °C. Allow the reaction to warm to room temperature and stir.

  • Reaction Conditions: Monitor the reaction by TLC or LC-MS. Gentle heating (40-60 °C) may be required.

  • Work-up: Quench the reaction by carefully adding water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

General SNAr Mechanism

SNAr_Mechanism reagents This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Anionic σ-adduct) reagents->meisenheimer Nucleophilic Attack product Mono-substituted Product + Cl⁻ meisenheimer->product Chloride Elimination

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Experimental Workflow for Optimization

Optimization_Workflow start Define Nucleophile and Stoichiometry solvent_screen Screen Solvents (e.g., ACN, DMF, DMSO) start->solvent_screen base_screen Screen Bases (e.g., K₂CO₃, Et₃N, DIPEA) solvent_screen->base_screen temp_screen Screen Temperatures (e.g., RT, 50°C, 80°C) base_screen->temp_screen analysis Analyze Yield and Purity (LC-MS, NMR) temp_screen->analysis optimized Optimized Conditions analysis->optimized Successful troubleshoot Troubleshoot (Low Yield, Side Products) analysis->troubleshoot Unsuccessful troubleshoot->start Re-evaluate

Side products in "2,5-Dichloro-4-nitropyridine 1-oxide" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dichloro-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound?

A1: this compound is a versatile reagent primarily used in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyridine N-oxide moiety activate the chlorine atoms, making them susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiols. Additionally, the N-oxide can be deoxygenated to the corresponding pyridine.

Q2: Which chlorine atom is more reactive in nucleophilic substitution reactions?

A2: While specific reactivity data for this exact molecule is not extensively published, based on analogous structures like 2,4-dichloro-5-nitropyridine, the chlorine at the 4-position is generally more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group. However, the chlorine at the 2-position is also susceptible to substitution.

Q3: What are the common impurities that might be present in the starting material?

A3: Commercially available this compound may contain small amounts of the unoxidized precursor, 2,5-dichloro-4-nitropyridine. Other potential impurities could arise from the oxidation process, such as byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid if m-CPBA is used).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low Yield of Monosubstituted Product in Nucleophilic Aromatic Substitution

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Over-reaction leading to disubstituted product: The reaction conditions (temperature, time, excess nucleophile) may be too harsh, causing the displacement of both chlorine atoms.- Reduce the reaction temperature. - Decrease the reaction time and monitor closely by TLC or LC-MS. - Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents).
Decomposition of starting material: The starting material may be unstable under the reaction conditions, especially in the presence of strong bases or high temperatures.- Use a milder base (e.g., K2CO3 instead of NaH). - Perform the reaction at a lower temperature.
Incomplete reaction: The reaction may not have gone to completion.- Increase the reaction time or temperature cautiously, while monitoring for side product formation. - Ensure the nucleophile is of sufficient purity and reactivity.
Issue 2: Formation of an Unexpected Deoxygenated Side Product

Possible Cause & Solution:

The N-oxide functional group can be reduced (deoxygenated) under certain conditions, leading to the formation of 2,5-dichloro-4-nitropyridine as a significant byproduct.

Possible Cause Troubleshooting Step
Presence of a reducing agent: Some reagents, particularly trivalent phosphorus compounds (e.g., PPh3, P(OEt)3) or certain metals, can deoxygenate the N-oxide.- Avoid the use of known reducing agents unless deoxygenation is the desired outcome. - If a phosphine-based ligand is required for a subsequent step, consider adding it after the initial substitution reaction is complete.
Reaction with certain nucleophiles: Some nucleophiles or reaction conditions can promote deoxygenation.- If deoxygenation is consistently observed, consider alternative synthetic routes or protecting group strategies.

A potential pathway for deoxygenation is illustrated below:

Deoxygenation_Pathway Start This compound Product 2,5-Dichloro-4-nitropyridine Start->Product Deoxygenation ReducingAgent Reducing Agent (e.g., PCl3) OxidizedAgent Oxidized Agent (e.g., POCl3) ReducingAgent->OxidizedAgent is oxidized

Caption: Deoxygenation of the N-oxide to the corresponding pyridine.

Issue 3: Formation of a Phenolic Side Product

Possible Cause & Solution:

In the presence of water or hydroxide ions, one of the chlorine atoms can be displaced to form a chloronitrohydroxypyridine 1-oxide.

Possible Cause Troubleshooting Step
Presence of water in the reaction: Water can act as a nucleophile, leading to hydrolysis.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Use of a strong aqueous base: Strong bases like NaOH or KOH in the presence of water will favor hydrolysis.- Use a non-nucleophilic organic base (e.g., triethylamine, DIPEA). - If an inorganic base is necessary, use an anhydrous one (e.g., anhydrous K2CO3).

The logical relationship for the formation of a phenolic byproduct is as follows:

Hydrolysis_Pathway Start This compound Intermediate Meisenheimer Complex Start->Intermediate + H2O/OH- Water H2O or OH- Product Chloro-hydroxy-nitropyridine 1-oxide Intermediate->Product - Cl-

Caption: Formation of a phenolic byproduct via hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution with an Amine

This protocol describes a general method for the selective substitution of one chlorine atom with a primary or secondary amine.

Workflow:

Amination_Workflow A 1. Dissolve this compound in an anhydrous aprotic solvent (e.g., THF, CH3CN). B 2. Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.). A->B C 3. Add the amine (1.0-1.1 eq.) dropwise at 0 °C. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-16 hours. C->D E 5. Monitor the reaction by TLC or LC-MS. D->E F 6. Quench the reaction with water and extract with an organic solvent. E->F G 7. Purify the product by column chromatography. F->G

Caption: Workflow for the amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the non-nucleophilic base (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C and add the amine (1.0-1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Deoxygenation of this compound

This protocol outlines a method for the removal of the N-oxide group.

Workflow:

Deoxygenation_Workflow A 1. Dissolve this compound in an inert solvent (e.g., chloroform, toluene). B 2. Add PCl3 (1.1-1.5 eq.) dropwise at 0 °C. A->B C 3. Stir the reaction at room temperature for 1-4 hours. B->C D 4. Monitor the reaction by TLC or LC-MS. C->D E 5. Carefully quench the reaction with ice-water. D->E F 6. Neutralize with a base (e.g., NaHCO3) and extract with an organic solvent. E->F G 7. Purify the product by column chromatography or recrystallization. F->G

Caption: Workflow for the deoxygenation of this compound.

Materials:

  • This compound

  • Phosphorus trichloride (PCl3)

  • Inert solvent (e.g., chloroform, toluene)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq.) in an inert solvent under an inert atmosphere.

  • Cool the solution to 0 °C and add phosphorus trichloride (1.1-1.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Neutralize the aqueous solution with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables provide a hypothetical summary of reaction outcomes to illustrate the effects of different conditions.

Table 1: Effect of Nucleophile Equivalents on Product Distribution in Amination

EntryNucleophile (eq.)Temperature (°C)Time (h)Monosubstituted Product (%)Disubstituted Product (%)Starting Material (%)
11.025485510
21.525470255
32.02544055<5

Table 2: Effect of Reaction Conditions on Deoxygenation

EntryReagentTemperature (°C)Time (h)Deoxygenated Product (%)Starting Material (%)Other Byproducts (%)
1PCl3 (1.2 eq.)25295<5<1
2PPh3 (1.5 eq.)8012702010

Technical Support Center: Purification of 2,5-Dichloro-4-nitropyridine 1-oxide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 2,5-Dichloro-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are silica gel column chromatography and recrystallization. Column chromatography is often employed for the initial separation of the target compound from significant impurities, while recrystallization is an excellent technique for achieving high purity in the final product.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound can originate from starting materials, byproducts of the synthesis, or subsequent degradation. Potential impurities may include unreacted starting materials, residual solvents, and other chlorinated or nitrated pyridine isomers formed during the reaction.

Q3: What is the appearance and solubility of pure this compound?

A3: Pure this compound is expected to be a crystalline solid, likely pale yellow to light orange in color, similar to other nitrated pyridine-N-oxides. It is expected to be soluble in polar organic solvents such as ethyl acetate, dichloromethane, and alcohols, and have poor solubility in non-polar solvents like hexane.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of similar compounds and are recommended for this compound.[1][2] TLC is a rapid and effective method for monitoring the progress of a reaction and the separation during column chromatography.[1] HPLC provides a more accurate quantitative measure of purity. Gas Chromatography (GC) may also be a suitable technique.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Extraction Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction to prevent hydrolysis of the product. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize recovery.
Product Loss During Chromatography The compound may be highly polar and adhere strongly to the silica gel. Try using a more polar eluent system, such as a gradient of methanol in dichloromethane.[3] However, be cautious with basic solvent systems which can dissolve silica.[3]
Product Loss During Recrystallization Too much solvent was used for recrystallization, or the cooling process was too rapid. Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product Decomposition Pyridine-N-oxides can be sensitive to heat and strong acids or bases.[4] Avoid prolonged heating during recrystallization and ensure that any acidic or basic impurities from the reaction are neutralized before purification.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Steps
Co-elution During Chromatography The impurity has a similar polarity to the product. Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase, such as alumina.
Co-crystallization During Recrystallization The impurity has a similar structure and solubility to the product. If recrystallization is ineffective, column chromatography is the recommended next step to separate structurally similar compounds.[5] If the product is still impure, a second recrystallization from a different solvent system may be effective.
Colored Impurities Colored impurities may arise from degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent purification.[5] Use a minimal amount of charcoal to avoid significant product loss.

Experimental Protocols

The following are general protocols for the purification of this compound, adapted from procedures for similar compounds.

Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed with no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent could be a mixture of hexane and ethyl acetate (e.g., 9:1), with the polarity gradually increased.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. For compounds like this compound, solvents such as ethanol, isopropanol, or a mixture of ethyl acetate and hexane may be effective.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved at the solvent's boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Reaction Product Workup Aqueous Workup (Neutralization & Extraction) Crude->Workup Concentration Solvent Removal Workup->Concentration PurificationChoice Purification Method Concentration->PurificationChoice ColumnChromatography Silica Gel Column Chromatography PurificationChoice->ColumnChromatography Gross Impurities Recrystallization Recrystallization PurificationChoice->Recrystallization Minor Impurities PurityAnalysis Purity Analysis (TLC, HPLC) ColumnChromatography->PurityAnalysis Recrystallization->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct Purity OK ImpureProduct Impure Product PurityAnalysis->ImpureProduct Purity Not OK ImpureProduct->Recrystallization Re-purify

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Attempted CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity CheckYield Assess Yield Start->CheckYield PurityOK Purity Acceptable CheckPurity->PurityOK PurityNotOK Purity Unacceptable CheckPurity->PurityNotOK YieldOK Yield Acceptable CheckYield->YieldOK YieldNotOK Yield Unacceptable CheckYield->YieldNotOK Repurify Re-purify (e.g., Recrystallization from different solvent or Chromatography) PurityNotOK->Repurify InvestigateLoss Investigate Source of Loss (Extraction, Chromatography, Recrystallization) YieldNotOK->InvestigateLoss

References

"2,5-Dichloro-4-nitropyridine 1-oxide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 2,5-Dichloro-4-nitropyridine 1-oxide, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] A recommended storage temperature is between 2-8°C. It is crucial to protect the compound from moisture and incompatible materials.

Q2: What is the shelf life and stability of this compound?

The product is chemically stable under standard ambient conditions (room temperature). While a specific shelf life is not provided, following the recommended storage conditions will maximize its stability. For long-term storage, keeping it in a cool, dry place is advised.

Q3: What are the main hazards associated with this compound?

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[4][5] There is a possible risk of irreversible effects, and it is suspected of causing genetic defects.[1] Appropriate personal protective equipment (PPE) should always be used when handling this chemical.

Q4: What materials are incompatible with this compound?

The compound should be stored away from strong oxidizing agents.[1][5] Contact with strong acids and bases should also be avoided.

Q5: How should I handle spills of this compound?

For spills, it is important to avoid dust formation.[2][6] You should sweep up the solid material and place it into a suitable, closed container for disposal.[2][3] Ensure the area is well-ventilated. Do not let the product enter drains.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent Experimental Results Compound degradation due to improper storage.Verify that the compound has been stored at 2-8°C in a tightly sealed container, away from moisture and light. Consider using a fresh batch of the compound if degradation is suspected.
Contamination of the compound.Ensure that dedicated spatulas and glassware are used when handling the compound. Avoid introducing any impurities.
Poor Solubility Use of an inappropriate solvent.The compound is soluble in methanol, acetone, and methylene chloride, but insoluble in water.[5] Ensure you are using a compatible solvent for your experiment.
The compound has precipitated out of solution.Gently warm the solution or try sonication to redissolve the compound. Always check the concentration limits for the specific solvent.
Color Change of the Compound Exposure to light or air over a prolonged period.While a slight color change may not always indicate decomposition, it is best to use a fresh sample for sensitive experiments. Store in a dark, airtight container.
Contamination.Review handling procedures to prevent cross-contamination.

Experimental Protocols

General Weighing and Solution Preparation Protocol
  • Preparation : Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] All handling of the solid compound should be done in a chemical fume hood.[1]

  • Weighing : Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel using a clean spatula. Record the exact weight.

  • Dissolution : Add the weighed compound to a suitable volumetric flask. Add a portion of the desired solvent (e.g., methanol, acetone) and swirl gently to dissolve the solid.

  • Final Volume : Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask. Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage of Solution : If the solution is not for immediate use, store it in a tightly sealed, clearly labeled container at the recommended temperature, protected from light.

Visual Guides

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage PPE Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) FumeHood Work in a Chemical Fume Hood Weigh Weigh Compound on Analytical Balance FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve FinalVolume Adjust to Final Volume Dissolve->FinalVolume StoreSolution Store Solution Protected from Light FinalVolume->StoreSolution StoreSolid Store Solid at 2-8°C in a Tightly Sealed Container

Caption: A logical workflow for the safe handling and preparation of this compound solutions.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Experimental Results Storage Was the compound stored correctly? Start->Storage Handling Were proper handling procedures followed? Storage->Handling Yes NewBatch Use a fresh batch of the compound Storage->NewBatch No Solubility Is the compound fully dissolved? Handling->Solubility Yes ReviewHandling Review handling procedures to avoid contamination Handling->ReviewHandling No Solubility->NewBatch No Solubility->ReviewHandling Yes CheckSolvent Verify solvent compatibility and consider gentle warming or sonication

References

Troubleshooting incomplete reactions with "2,5-Dichloro-4-nitropyridine 1-oxide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,5-Dichloro-4-nitropyridine 1-oxide

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of reactivity?

A1: this compound is a highly substituted pyridine derivative. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing chlorine atoms, a strong electron-withdrawing nitro group (NO₂), and an N-oxide functional group.[1][2] This electron-poor nature makes the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile attacks the ring and displaces one of the chlorine atoms.[1][3]

Q2: In a typical SNAr reaction, which of the two chlorine atoms on this compound is more likely to be substituted?

A2: The chlorine atom at the C5 position is significantly more likely to be substituted. For an SNAr reaction to proceed efficiently, a strong electron-withdrawing group must be positioned ortho or para to the leaving group.[3][4] This positioning allows for the stabilization of the negative charge in the reaction intermediate (the Meisenheimer complex). In this molecule, the C5-Cl is ortho to the powerful nitro group, whereas the C2-Cl is meta. Therefore, nucleophilic attack is strongly favored at the C5 position.

Q3: What is the general mechanism for the reaction of this compound with a nucleophile?

A3: The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr.

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the C5-chlorine. This disrupts the aromaticity of the ring and forms a negatively charged intermediate called a Meisenheimer complex.

  • Stabilization: The negative charge of this intermediate is delocalized across the ring and is effectively stabilized by the ortho-nitro group through resonance.

  • Elimination: Aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.

Q4: What are the key safety considerations when handling nitropyridine compounds?

A4: Aromatic nitro compounds can be energetic and should be handled with care.[5] Similar compounds are listed as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2][6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide for Incomplete Reactions

Problem: My reaction shows low or no conversion of the starting material.

Possible Cause Explanation Recommended Solution
Insufficient Reactivity The combination of your specific nucleophile, temperature, and solvent may not provide enough energy to overcome the activation barrier. SNAr reactions on heteroaromatic rings can sometimes be slow and require heating.[7]1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor for any signs of decomposition (e.g., darkening of the reaction mixture).2. Use a Stronger Nucleophile: If applicable, consider a more potent nucleophile.3. Catalysis: For some reactions, the use of a Lewis acid or phase-transfer catalyst can enhance the rate.[8]
Poor Solubility The starting material or nucleophile may not be sufficiently soluble in the chosen solvent, leading to a slow, heterogeneous reaction. 2,4-Dichloro-5-nitropyridine is noted to have poor solubility in low polarity solvents.[1]1. Change Solvent: Switch to a polar aprotic solvent known to be effective for SNAr reactions, such as DMF, DMSO, NMP, or acetonitrile.2. Confirm Solubility: Perform a solubility test with your starting materials in the selected solvent before running the reaction on a larger scale.
Deactivated Nucleophile If the nucleophile is an amine or alcohol, it can be protonated by any acidic species in the reaction mixture, rendering it non-nucleophilic.1. Add a Base: Include a non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or K₂CO₃) to neutralize any acid formed (like HCl) and ensure the nucleophile remains in its active, deprotonated state.[1] An excess of base (e.g., 2-4 equivalents) is often used.[1]

Problem: The reaction starts but stalls before reaching completion.

Possible Cause Explanation Recommended Solution
Insufficient Time or Temperature SNAr reactions may require extended periods at elevated temperatures to go to completion.1. Extend Reaction Time: Continue monitoring the reaction by TLC or LC-MS. If the reaction is progressing cleanly but slowly, simply extend the reaction time.[9]2. Re-evaluate Temperature: A modest increase in temperature may be needed to push the reaction to completion.
Reagent Degradation The nucleophile or base may be degrading over time under the reaction conditions, especially if heat is applied.1. Add Fresh Reagent: If the reaction has stalled, consider adding another portion of the nucleophile and/or base.2. Use a More Stable Reagent: If degradation is suspected, investigate if a more thermally stable nucleophile or base can be used.

Problem: I am observing significant side product formation and low yield of the desired product.

Possible Cause Explanation Recommended Solution
Di-substitution If a strong nucleophile is used in excess or under harsh conditions (high heat), a second substitution at the C2 position may occur after the first at C5.1. Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents).2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.
Nitro Group Displacement The nitro group on 4-nitropyridine-N-oxides can, in some cases, be displaced by nucleophiles.[10][11][12] This can compete with the desired displacement of the chlorine atom.1. Milder Conditions: Avoid highly forcing conditions (very high temperatures or extremely strong nucleophiles) that might favor this alternative pathway.
Decomposition During Workup The product may be sensitive to the workup conditions. Products of similar reactions can be susceptible to hydrolysis, especially under strong basic conditions.[9]1. Use Mild Base for Quenching: Quench the reaction with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH.[9]2. Minimize Contact with Water: After quenching, promptly extract the product into an organic solvent to reduce its contact time with the aqueous phase.[9]

Visualized Workflows and Mechanisms

Caption: S(N)Ar Mechanism on C5-Position

Troubleshooting_Workflow Figure 2: Troubleshooting Incomplete Reactions Start Incomplete Reaction (Low Conversion) Cause1 Possible Cause: Insufficient Reactivity Start->Cause1 Cause2 Possible Cause: Poor Solubility Start->Cause2 Cause3 Possible Cause: Deactivated Nucleophile Start->Cause3 Solution1 Solution: 1. Increase Temperature 2. Use Stronger Nucleophile Cause1->Solution1 Solution2 Solution: Switch to Polar Aprotic Solvent (DMF, DMSO) Cause2->Solution2 Solution3 Solution: Add Non-Nucleophilic Base (TEA, K₂CO₃) Cause3->Solution3

Caption: Troubleshooting Incomplete Reactions

General Experimental Protocol

This protocol provides a general methodology for a nucleophilic aromatic substitution reaction. Researchers should optimize conditions for their specific nucleophile and substrate.

1. Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a primary or secondary amine) (1.1 eq)

  • Anhydrous Solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., Triethylamine or Potassium Carbonate) (2.0-3.0 eq)

  • Reaction flask, condenser, magnetic stirrer, and nitrogen/argon line

2. Reaction Setup:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent.

  • Stir the mixture until the starting material is fully dissolved.

  • Add the base (e.g., K₂CO₃), followed by the slow, dropwise addition of the nucleophile.[1]

3. Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). A reflux setup may be necessary.[9]

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[9]

4. Workup:

  • Cool the reaction mixture to room temperature.

  • If the solvent is DMF or DMSO, carefully pour the mixture into cold water or a mild buffer solution to precipitate the product.

  • If the solvent is acetonitrile, it may be concentrated under reduced pressure.[1]

  • Carefully neutralize the mixture with a mild acid or base if necessary. A recommended method is to slowly add the reaction mixture to a vigorously stirred, cold solution of a mild base like sodium bicarbonate.[9]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate) multiple times.[9]

  • Combine the organic layers, wash with water and then with brine to remove residual inorganic salts.[9]

5. Purification:

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel or recrystallization to obtain the pure substituted product.

References

How to avoid di-substitution of "2,5-Dichloro-4-nitropyridine 1-oxide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloro-4-nitropyridine 1-oxide. The information is intended to help users avoid common pitfalls, particularly di-substitution, during nucleophilic aromatic substitution (SNAr) reactions.

Understanding the Reactivity of this compound

This compound is a highly reactive pyridine derivative activated for nucleophilic aromatic substitution. The presence of two chlorine atoms, a strong electron-withdrawing nitro group at the 4-position, and an N-oxide group at the 1-position creates a complex reactivity profile. Both the C2 and C5 positions are susceptible to nucleophilic attack.

The regioselectivity of the substitution is governed by the electronic effects of the substituents. The nitro group at C4 strongly activates the adjacent C5 position, while the N-oxide group activates the C2 position. While direct experimental data for this specific molecule is limited, based on established principles of SNAr reactions on pyridine derivatives, the C5 position is predicted to be the more reactive site due to the powerful stabilizing effect of the adjacent nitro group on the Meisenheimer intermediate.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of di-substituted product in my reaction. How can I favor mono-substitution?

A1: The formation of a di-substituted product indicates that the mono-substituted intermediate is sufficiently reactive to undergo a second substitution under the reaction conditions. To promote mono-substitution, consider the following strategies:

  • Stoichiometry Control: Use a strict 1:1 stoichiometry of the nucleophile to this compound, or even a slight excess of the starting material.

  • Lower Reaction Temperature: Reducing the temperature will decrease the overall reaction rate and can enhance the selectivity for the more reactive site, making it easier to stop the reaction after the first substitution.

  • Shorter Reaction Time: Carefully monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

  • Choice of Base: If a base is required, use a weaker, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) instead of a strong base (e.g., NaH, NaOMe) to minimize the formation of highly reactive anionic nucleophiles.

  • Nucleophile Reactivity: If possible, use a less reactive nucleophile. For example, a less basic amine or a sterically hindered nucleophile may exhibit greater selectivity.

Q2: My reaction is very slow or not proceeding at all. What can I do?

A2: If the reaction is not proceeding, the conditions may be too mild. Consider the following adjustments:

  • Increase Temperature: Gradually increase the reaction temperature. For less reactive nucleophiles, heating may be necessary.

  • Use a Stronger Base: If applicable, a stronger base can generate a more potent nucleophile.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.

Q3: I am unsure which chlorine atom is being substituted. How can I determine the regioselectivity?

A3: Determining the structure of the product is crucial. The most reliable methods for structure elucidation are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide distinct signals for the protons and carbons on the pyridine ring. The coupling patterns and chemical shifts can be used to determine the substitution pattern.

  • X-ray Crystallography: If a suitable crystal of the product can be obtained, single-crystal X-ray diffraction will provide an unambiguous structural determination.

  • Mass Spectrometry (MS): While MS will confirm the mass of the mono-substituted product, it will not distinguish between the two possible isomers.

Q4: Are there any potential side reactions I should be aware of?

A4: Besides di-substitution, other potential side reactions include:

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro groups can occur, especially under basic conditions, leading to the formation of hydroxypyridine derivatives. Ensure the use of anhydrous solvents and reagents.

  • Reaction with the N-oxide group: While less common in nucleophilic substitution on the ring, some reagents can react with the N-oxide functionality, potentially leading to deoxygenation or rearrangement products, especially under harsh conditions.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can influence the product distribution in the reaction of this compound with a generic amine nucleophile. This data is illustrative and based on general principles of chemical reactivity.

EntryNucleophile (eq.)Base (eq.)Temperature (°C)Time (h)Mono-substitution Yield (%)Di-substitution Yield (%)
11.11.22548510
21.11.28044055
32.22.52512590
41.01.10895<5

Experimental Protocols

Detailed Methodology for Selective Mono-amination

This protocol provides a general procedure for the selective mono-substitution of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous acetonitrile (or DMF, DMSO)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous acetonitrile.

  • In a separate flask, prepare a solution of the amine nucleophile (1.05 eq) and potassium carbonate (1.2 eq) or DIPEA (1.2 eq) in anhydrous acetonitrile.

  • Slowly add the amine/base solution to the stirred solution of the starting material at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion (consumption of the starting material), quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Visualizations

Caption: Reaction pathway for the nucleophilic aromatic substitution of this compound.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory DiSubstitution High Di-substitution? Start->DiSubstitution SlowReaction Slow/No Reaction? Start->SlowReaction no DiSubstitution->SlowReaction no ReduceStoichiometry Reduce Nucleophile Stoichiometry DiSubstitution->ReduceStoichiometry yes IncreaseTemp Increase Temperature SlowReaction->IncreaseTemp yes LowerTemp Lower Reaction Temperature ReduceStoichiometry->LowerTemp ShorterTime Decrease Reaction Time LowerTemp->ShorterTime WeakerBase Use a Weaker Base ShorterTime->WeakerBase FinalProduct Desired Mono-substituted Product WeakerBase->FinalProduct StrongerBase Use a Stronger Base IncreaseTemp->StrongerBase ChangeSolvent Change to Polar Aprotic Solvent StrongerBase->ChangeSolvent ChangeSolvent->FinalProduct

Caption: A logical workflow for troubleshooting common issues in the mono-substitution reaction.

Improving the solubility of "2,5-Dichloro-4-nitropyridine 1-oxide" for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with 2,5-Dichloro-4-nitropyridine 1-oxide. The focus is on improving its solubility for chemical reactions.

Frequently Asked Questions (FAQs)

1. What are the general solubility characteristics of this compound?

2. I am observing poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?

If you are encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Re-evaluate your choice of solvent. If you are using a nonpolar or weakly polar solvent, switch to a more polar aprotic solvent.

  • Gentle Heating: Carefully warming the mixture can significantly increase the solubility of many organic compounds. Proceed with caution and monitor for any signs of decomposition, especially given the presence of the nitro group.

  • Particle Size Reduction: Grinding the solid this compound into a fine powder will increase its surface area and can improve the rate of dissolution.

Below is a workflow to guide your troubleshooting process.

G start Poor Solubility Observed solvent Re-evaluate Solvent Choice (Polar Aprotic?) start->solvent heating Apply Gentle Heating (Monitor for Decomposition) solvent->heating If solubility is still low fail Issue Persists solvent->fail If not feasible grinding Reduce Particle Size (Grind the solid) heating->grinding If heating is insufficient heating->fail If decomposition occurs cosolvent Consider a Co-solvent System grinding->cosolvent If further improvement is needed grinding->fail If no improvement success Solubility Improved cosolvent->success consult Consult Further Resources fail->consult

Caption: Troubleshooting workflow for poor solubility.

3. Which solvents are recommended for reactions involving this compound?

A solvent screening study is the most effective way to identify the optimal solvent for your specific reaction. However, based on the polarity of the molecule, the following polar aprotic solvents are good starting points:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM) - may have lower solubility

  • Tetrahydrofuran (THF)

4. How can I use a co-solvent system to improve solubility?

A co-solvent system can be highly effective. This involves using a primary solvent in which your other reactants are soluble and adding a smaller amount of a "stronger" solvent to dissolve the this compound.

Experimental Protocol: Co-solvent System for a Nucleophilic Aromatic Substitution Reaction

This protocol provides a general guideline. The specific ratios and solvents should be optimized for your reaction.

  • To your reaction vessel, add the other reactants and the primary reaction solvent (e.g., acetonitrile).

  • In a separate vial, dissolve the this compound in a minimal amount of a high-polarity solvent like DMF or DMSO.

  • Slowly add the solution of this compound to the reaction mixture with stirring.

  • Monitor the reaction mixture for any precipitation. If the compound crashes out, you may need to increase the proportion of the co-solvent.

The decision process for using a co-solvent is outlined below.

G start Is solubility in the primary reaction solvent poor? select_cosolvent Select a high-polarity co-solvent (e.g., DMF, DMSO) start->select_cosolvent Yes no_cosolvent Proceed without co-solvent start->no_cosolvent No dissolve Dissolve the compound in a minimal amount of the co-solvent select_cosolvent->dissolve add Slowly add to the primary reaction mixture dissolve->add observe Observe for precipitation add->observe optimize Optimize co-solvent ratio observe->optimize Precipitation occurs proceed Proceed with reaction observe->proceed No precipitation optimize->proceed

Caption: Decision process for using a co-solvent system.

Quantitative Data for Structurally Related Compounds

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
3,5-Dichloro-2-(trichloromethyl)pyridineAcetone20198
3,5-Dichloro-2-(trichloromethyl)pyridineMethylene Chloride20175
3,5-Dichloro-2-(trichloromethyl)pyridineEthyl Acetate20150
3,5-Dichloro-2-(trichloromethyl)pyridineToluene20120
3,5-Dichloro-2-(trichloromethyl)pyridineMethanol2025
3,5-Dichloro-2-(trichloromethyl)pyridineHexane202

Data for 3,5-Dichloro-2-(trichloromethyl)pyridine is provided for estimation purposes only. Actual solubility of this compound will differ.

Experimental Protocol: General Method for Solubility Determination

This protocol describes a general method to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Vials with caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial.

    • Add a known volume of the selected solvent to the vial.

    • Ensure there is undissolved solid at the bottom of the vial.

  • Equilibration:

    • Seal the vial and place it in a constant temperature shaker or water bath set to the desired reaction temperature.

    • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

  • Analysis:

    • Determine the concentration of the dissolved this compound in the filtered solution using a calibrated HPLC or GC method.

  • Calculation:

    • Calculate the solubility in g/100 mL or other desired units based on the determined concentration and the volume of the solvent.

The workflow for this experimental determination is visualized below.

G start Start: Determine Solubility prepare Prepare Saturated Solution (Excess Solid) start->prepare equilibrate Equilibrate at Constant Temperature (≥ 24 hours) prepare->equilibrate sample Collect and Filter Supernatant equilibrate->sample analyze Analyze Concentration (HPLC or GC) sample->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Determined calculate->end

Caption: Experimental workflow for solubility determination.

Technical Support Center: Managing Exothermic Reactions with 2,5-Dichloro-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and management of exothermic reactions involving 2,5-Dichloro-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive chemical that should be handled with care. The primary hazards include:

  • Thermal Sensitivity: As a nitro-containing compound, it has the potential for exothermic decomposition at elevated temperatures, which could lead to a thermal runaway.

  • Reactivity: The pyridine N-oxide moiety and the nitro group activate the chlorine atoms, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions are often exothermic.

  • Toxicity: Similar chlorinated and nitrated aromatic compounds are harmful if swallowed, and can cause skin and eye irritation. Inhalation of dust should be avoided.[1]

Q2: What are the initial signs of a runaway reaction?

A2: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key indicators to monitor include:

  • A sudden and accelerating rise in the reaction temperature that is no longer responsive to cooling.

  • An unexpected increase in pressure within the reaction vessel.

  • Visible changes in the reaction mixture, such as vigorous boiling, gas evolution, or color change.

  • Unusual noises from the reactor.

Q3: What immediate actions should be taken if a runaway reaction is suspected?

A3: In the event of a suspected runaway reaction, prioritize personal safety and then attempt to bring the reaction under control:

  • Alert personnel and evacuate the immediate area if necessary.

  • If safe to do so, immediately apply maximum cooling to the reactor.

  • Stop any further addition of reactants.

  • If the reaction is in its early stages, consider quenching by adding a pre-determined, cold, inert solvent to dilute the reactants and absorb heat.

  • Follow established emergency shutdown procedures for your laboratory or facility.

Q4: How can the exothermic nature of reactions with this compound be managed on a larger scale?

A4: Scaling up reactions with this compound requires careful consideration of heat management. Key strategies include:

  • Slow, controlled addition of reagents: Adding the nucleophile or the pyridine oxide substrate portion-wise or via a syringe pump allows for better control of the reaction rate and heat generation.

  • Efficient cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling bath with a powerful cryostat). The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

  • Flow chemistry: Continuous flow reactors offer superior heat transfer and control, minimizing the risk of thermal runaway, and are a highly recommended approach for scaling up exothermic reactions.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction temperature rises too quickly, even with cooling. 1. Addition of nucleophile is too fast.2. Reaction concentration is too high.3. Cooling system is inefficient.1. Reduce the addition rate of the nucleophile.2. Dilute the reaction mixture with more solvent.3. Ensure the cooling bath is at the target temperature and the circulation is adequate.
Formation of dark-colored byproducts. 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in starting materials or solvent.1. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer period.2. Use pure, dry starting materials and solvents.
Incomplete reaction after the expected time. 1. Reaction temperature is too low.2. Insufficient amount of nucleophile or base.3. Poor mixing.1. Slowly increase the reaction temperature, while carefully monitoring for any exotherm.2. Check the stoichiometry of your reagents.3. Ensure efficient stirring of the reaction mixture.
Reaction does not start. 1. Nucleophile is not sufficiently reactive.2. Base is not strong enough (if required).1. Consider using a more reactive nucleophile or adding a catalyst if applicable.2. Switch to a stronger base to deprotonate the nucleophile.
Difficulty in isolating the product. 1. Product is highly soluble in the aqueous phase during workup.2. Emulsion formation during extraction.1. Perform multiple extractions with the organic solvent. Saturate the aqueous layer with brine to decrease the solubility of the product.2. Add a small amount of brine to the separatory funnel to help break the emulsion.

Quantitative Data

Thermal Properties of 4-Nitropyridine N-oxide

PropertyValueReference
Melting Point159 - 164 °C[4]
AppearanceDark yellow solid[4]

Hazard Information for Related Dichloronitropyridines

Hazard StatementClassificationReference
Causes skin irritationSkin Corrosion/Irritation, Category 2[1][5]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[1][5]
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3[1][5]

Note: This data is for related compounds and should be used as a guide only. It is crucial to perform a thorough risk assessment and thermal analysis for any new reaction involving this compound.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equivalent)

  • Amine nucleophile (1.0-1.2 equivalents)

  • Base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating/cooling system

Procedure:

  • In a dry, inert-atmosphere flask, dissolve this compound in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of the amine nucleophile and the base in the same anhydrous solvent.

  • Add the amine/base solution dropwise to the cooled solution of the pyridine oxide over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for SNAr Reaction

experimental_workflow Workflow for SNAr Reaction setup 1. Setup Reactor (Inert Atmosphere) dissolve_reagent 2. Dissolve Pyridine Oxide in Anhydrous Solvent setup->dissolve_reagent cool 3. Cool to 0 °C dissolve_reagent->cool add_nucleophile 5. Slow, Dropwise Addition cool->add_nucleophile prepare_nucleophile 4. Prepare Nucleophile/Base Solution prepare_nucleophile->add_nucleophile react 6. Stir at Room Temperature (Monitor by TLC/LC-MS) add_nucleophile->react quench 7. Quench Reaction react->quench extract 8. Extract Product quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify by Chromatography dry->purify

Caption: Workflow for a typical SNAr reaction.

Logical Relationship for Managing Exothermic Risk

exothermic_risk_management Exothermic Risk Management Strategy risk High Exothermic Potential assessment Thermal Hazard Assessment (DSC, ARC) risk->assessment control_measures Implement Control Measures assessment->control_measures slow_addition Slow Reagent Addition control_measures->slow_addition efficient_cooling Efficient Cooling control_measures->efficient_cooling dilution Dilution control_measures->dilution flow_chem Flow Chemistry control_measures->flow_chem safe_operation Safe Operation slow_addition->safe_operation efficient_cooling->safe_operation dilution->safe_operation flow_chem->safe_operation

Caption: Strategy for managing exothermic risks.

Signaling Pathway for a Runaway Reaction

runaway_reaction_pathway Pathway to a Runaway Reaction start Exothermic Reaction Initiated heat_gen Heat Generation > Heat Removal start->heat_gen temp_increase Temperature Increases heat_gen->temp_increase rate_increase Reaction Rate Accelerates temp_increase->rate_increase rate_increase->heat_gen More Heat Generated vicious_cycle Positive Feedback Loop rate_increase->vicious_cycle runaway Thermal Runaway vicious_cycle->runaway consequences Pressure Buildup, Decomposition, Explosion runaway->consequences

Caption: The escalating pathway of a thermal runaway.

References

"2,5-Dichloro-4-nitropyridine 1-oxide" handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2,5-Dichloro-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. The primary hazards include:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

2. What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, the following personal protective equipment should be worn:

  • Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Handle with impervious gloves.[1]

  • Body Protection: Wear appropriate protective clothing.[1]

3. What are the proper storage conditions for this compound?

Store the compound in a dry, cool, and well-ventilated place.[2] The container should be kept tightly closed.[2] It is also recommended to store it under an inert atmosphere. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[3]

4. What should I do in case of accidental exposure?

Immediate action is crucial in case of exposure. Follow these first-aid measures and seek medical attention.

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

5. How should I handle a spill of this compound?

For spills, use personal protective equipment and avoid dust formation.[1] Pick up and arrange disposal without creating dust. You can sweep it up and shovel it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

6. What are the proper disposal methods for this chemical?

Dispose of the contents and container to an approved waste disposal plant.[3] Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and handle uncleaned containers as you would the product itself.

Hazard Summary Table

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Experimental Workflow & Emergency Procedures

G Workflow for Handling and Emergency Response cluster_handling Safe Handling Protocol cluster_emergency Emergency Procedures prep 1. Don PPE (Gloves, Goggles, Lab Coat) handling 2. Handle in Fume Hood prep->handling storage 3. Store in Cool, Dry, Well-Ventilated Area handling->storage disposal 4. Dispose as Hazardous Waste storage->disposal exposure Exposure Event inhalation Inhalation: Move to fresh air. Give artificial respiration if needed. exposure->inhalation skin Skin Contact: Wash with soap and water. exposure->skin eye Eye Contact: Rinse with water for 15 mins. exposure->eye ingestion Ingestion: Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical spill Spill Occurs contain_spill Contain Spill & Prevent Dust Formation spill->contain_spill cleanup_spill Collect with appropriate tools into a sealed container for disposal contain_spill->cleanup_spill cleanup_spill->disposal

Caption: Safe handling workflow and emergency response procedures.

References

Technical Support Center: Cross-Coupling Reactions of 2,5-Dichloro-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2,5-dichloro-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic properties and the presence of multiple reactive sites on the molecule. The pyridine N-oxide moiety can influence the reactivity of the C-Cl bonds. The nitrogen atom of the pyridine ring can coordinate with the metal catalyst, potentially leading to catalyst deactivation or "poisoning".[1] Additionally, achieving regioselective coupling at either the C2 or C5 position can be difficult and often requires careful selection of catalysts, ligands, and reaction conditions.

Q2: How does the pyridine N-oxide group affect the reactivity of the chloro-substituents?

A2: The N-oxide group is electron-withdrawing, which can activate the pyridine ring for nucleophilic substitution. This electronic effect can influence the oxidative addition step in the catalytic cycle of cross-coupling reactions. The N-oxide can also act as a directing group, influencing the regioselectivity of the reaction.

Q3: Which chloro-position (C2 or C5) is generally more reactive in cross-coupling reactions?

A3: For many dihalopyridines, the halide at the C2-position is more reactive towards palladium-catalyzed cross-coupling reactions due to its proximity to the nitrogen atom.[2] However, the electronic and steric environment of this compound, along with the specific reaction conditions, can alter this general trend. Recent studies on related dihalopyridines have shown that unconventional C5-selectivity can be achieved with specific catalyst systems.[3]

Q4: What types of cross-coupling reactions are commonly performed with this substrate?

A4: Palladium-catalyzed cross-coupling reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds.[4] Common reactions for substrates like this compound include:

  • Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids.[5][6]

  • Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.[7][8]

  • Sonogashira Coupling: for the formation of C-C bonds with terminal alkynes.[9][10]

  • Heck Coupling: for the formation of C-C bonds with alkenes.[11][12]

  • Negishi Coupling: for the formation of C-C bonds with organozinc reagents.[13][14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalystEnsure the use of a fresh, high-purity catalyst and ligands. Consider using a pre-catalyst that is more stable.[15]
Catalyst poisoningThe pyridine nitrogen can inhibit the catalyst.[1] The use of bulky ligands can sometimes mitigate this effect. Increasing the catalyst loading might be necessary.
Poor solubility of reagentsScreen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature.
Incorrect baseThe choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N.
Poor Regioselectivity (mixture of C2 and C5 coupled products) Inappropriate ligandThe ligand plays a crucial role in determining regioselectivity. For unconventional C5 selectivity on similar substrates, sterically hindered ligands like N-heterocyclic carbenes (NHCs) have been effective.[16] For C2 selectivity, traditional phosphine ligands might be more suitable.
Reaction temperatureOptimize the reaction temperature. Lower temperatures may favor the formation of one regioisomer over the other.
Side Reactions (e.g., homocoupling, dehalogenation) Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[1]
Unstable organometallic reagentEnsure the organometallic partner (e.g., boronic acid, organozinc) is of high quality. For Suzuki reactions, consider using boronate esters which can be more stable.
Inappropriate base or solventThe combination of base and solvent can influence the rates of productive coupling versus side reactions.[1]

Catalyst and Condition Selection Tables

The following tables summarize catalyst systems and conditions for various cross-coupling reactions. While direct data for this compound is limited in the public domain, the data presented for analogous 2,5-dichloropyridine can serve as a strong starting point for optimization.

Suzuki-Miyaura Coupling

Objective: To form a C-C bond by coupling with a boronic acid or ester.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Regio-selectivityReference
Pd(OAc)₂None ("Jeffery" conditions)K₂CO₃NMP/H₂O100C5-selective (>95:5)[3]
[PdCl₂(dppf)]dppfK₂CO₃Toluene/H₂O90Not specified[3]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100C2-selective (expected)[2]
Buchwald-Hartwig Amination

Objective: To form a C-N bond by coupling with an amine.

Catalyst PrecursorLigandBaseSolventTemperature (°C)AmineReference
Pd₂(dba)₃XPhosNaOtBuToluene100Morpholine[3]
Pd(OAc)₂BINAPCs₂CO₃Dioxane110Aniline[3]
Sonogashira Coupling

Objective: To form a C-C bond by coupling with a terminal alkyne.

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMFRoom Temp - 70[17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (C5-Selective)

This protocol is adapted from conditions reported for 2,5-dichloropyridine and may require optimization for this compound.[3]

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (4 mL) and water (1 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amines and the substrate.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Substrate, Boronic Acid, Base start->reagents 1. catalyst Add Pd Catalyst & Ligand reagents->catalyst 2. setup Assemble in Schlenk Tube catalyst->setup 3. inert Evacuate & Backfill with Inert Gas setup->inert 4. solvent Add Degassed Solvents inert->solvent 5. heat Heat to Target Temperature solvent->heat 6. stir Stir for Specified Time heat->stir 7. monitor Monitor Progress (TLC/GC-MS) stir->monitor 8. cool Cool to Room Temperature monitor->cool 9. quench Quench Reaction cool->quench 10. extract Extract with Organic Solvent quench->extract 11. dry Dry & Concentrate extract->dry 12. purify Purify by Chromatography dry->purify 13. product Isolated Product purify->product 14.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalyst_Selection_Logic start Desired Coupling Product? cc_bond C-C Bond start->cc_bond Yes cn_bond C-N Bond start->cn_bond No suzuki Suzuki (Boronic Acid) cc_bond->suzuki sonogashira Sonogashira (Alkyne) cc_bond->sonogashira heck Heck (Alkene) cc_bond->heck negishi Negishi (Organozinc) cc_bond->negishi buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald regio Desired Regioselectivity? suzuki->regio c2_selective C2-Selective regio->c2_selective C2 c5_selective C5-Selective regio->c5_selective C5 c2_catalyst Standard Pd/Phosphine (e.g., Pd/SPhos) c2_selective->c2_catalyst c5_catalyst Ligandless (Jeffery) or Pd/NHC c5_selective->c5_catalyst

Caption: Decision tree for catalyst selection based on desired product.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2,5-Dichloro-4-nitropyridine 1-oxide and 2,6-dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, substituted pyridines are invaluable building blocks for the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. Among these, polychlorinated and nitrated pyridines stand out as versatile intermediates for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative analysis of two such compounds: 2,5-Dichloro-4-nitropyridine 1-oxide and 2,6-dichloro-4-nitropyridine, focusing on their reactivity, regioselectivity, and synthetic applications.

Introduction to the Reagents

This compound is a pyridine-N-oxide derivative featuring two chlorine atoms and a nitro group. The N-oxide functionality significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards nucleophiles.

2,6-dichloro-4-nitropyridine is a substituted pyridine with chlorine atoms at the 2 and 6 positions and a nitro group at the 4-position. The symmetrical placement of the chloro substituents and the strong electron-withdrawing nature of the nitro group are key determinants of its reactivity.

Comparative Reactivity and Regioselectivity

The reactivity of these compounds in SNAr reactions is primarily governed by the electronic activation of the pyridine ring by the nitro group and, in the case of the N-oxide, the N-oxide group itself. The positions of the leaving groups (chlorine atoms) relative to these activating groups dictate the regioselectivity of nucleophilic attack.

In 2,6-dichloro-4-nitropyridine , the nitro group at the 4-position strongly activates the chlorine atoms at the 2 and 6-positions for nucleophilic attack. Due to the symmetry of the molecule, initial monosubstitution can occur at either the C2 or C6 position, leading to a single product. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group.

For This compound , the situation is more complex. The N-oxide group, in conjunction with the nitro group, strongly activates the pyridine ring. Nucleophilic attack can potentially occur at the carbon atoms bearing the chlorine atoms (C2 and C5) or even at the carbon bearing the nitro group (C4), as the nitro group can also act as a leaving group in highly activated systems.[1][2] The position of attack will be determined by the relative stability of the possible Meisenheimer intermediates. Generally, nucleophilic attack is favored at positions that allow for the most effective delocalization of the negative charge.

Based on analogous systems, it is anticipated that the C2 and C4 positions in pyridine-N-oxides are highly activated towards nucleophilic substitution.[3] Therefore, in this compound, both the chlorine at C2 and the nitro group at C4 are potential sites for substitution. The chlorine at C5 is less activated.

Predicted Reactivity and Regioselectivity
FeatureThis compound2,6-dichloro-4-nitropyridine
Activating Groups Nitro group, N-oxideNitro group
Leaving Groups Two chlorine atoms, Nitro groupTwo chlorine atoms
Predicted Major Site of Monosubstitution C2 or C4C2 or C6 (equivalent)
Rationale The N-oxide and nitro groups strongly activate the C2 and C4 positions for nucleophilic attack. The nitro group can be a viable leaving group in highly activated N-oxide systems.The nitro group at C4 activates the para-positions (C2 and C6) for nucleophilic substitution. Due to symmetry, these positions are equivalent.

Experimental Data Summary

Quantitative kinetic data directly comparing the two title compounds is not available. However, we can summarize typical reaction conditions and outcomes for nucleophilic substitution on analogous compounds to infer their relative performance.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

SubstrateNucleophileSolventTemperatureProductYield (%)Reference
2,6-dichloro-3-nitropyridinePiperidineEthanolReflux2-piperidino-6-chloro-3-nitropyridine-[4]
2,4-dichloro-5-nitropyridineCyclopentylamineAcetonitrileRoom Temp4-(cyclopentylamino)-2-chloro-5-nitropyridineHigh[5]
2,4-dichloro-5-nitropyridineSodium MethoxideMethanolReflux2-chloro-4-methoxy-5-nitropyridine88[5]
4-Nitropyridine-N-oxideSodium EthoxideEthanol-4-Ethoxypyridine-N-oxide-[1]

Note: The data in this table is for analogous compounds and is intended to provide a general indication of reactivity and conditions.

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic substitution reactions on related compounds, which can be adapted for this compound and 2,6-dichloro-4-nitropyridine.

Protocol 1: Amination of a Dichloronitropyridine Derivative

This protocol is adapted from the amination of 2,4-dichloro-5-nitropyridine and can serve as a starting point for reactions with 2,6-dichloro-4-nitropyridine.[5]

Materials:

  • Dichloronitropyridine derivative (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the dichloronitropyridine derivative in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of the amine and triethylamine in anhydrous acetonitrile.

  • Slowly add the amine solution to the stirred solution of the dichloronitropyridine derivative at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Methoxylation of a Dichloronitropyridine Derivative

This protocol is based on the methoxylation of 2,4-dichloro-5-nitropyridine and is applicable to 2,6-dichloro-4-nitropyridine.[5]

Materials:

  • Dichloronitropyridine derivative (1.0 equiv)

  • Sodium methoxide (1.1 equiv)

  • Anhydrous methanol

Procedure:

  • To a stirred solution of the dichloronitropyridine derivative in anhydrous methanol, add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows and reaction pathways discussed.

reaction_pathway_26_dichloro cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 26DCNP 2,6-dichloro-4-nitropyridine Meisenheimer Meisenheimer Intermediate 26DCNP->Meisenheimer + Nu- NuH Nucleophile (e.g., RNH2, RO-) NuH->Meisenheimer MonoSub Monosubstituted Product Meisenheimer->MonoSub - Cl-

Caption: Nucleophilic substitution on 2,6-dichloro-4-nitropyridine.

reaction_pathway_25_dichloro_N_oxide cluster_start Starting Material cluster_nucleophile Nucleophile cluster_intermediates Possible Intermediates cluster_products Potential Products 25DCNPO This compound Meisenheimer_C2 Attack at C2 25DCNPO->Meisenheimer_C2 Meisenheimer_C4 Attack at C4 25DCNPO->Meisenheimer_C4 Nu Nu- Nu->Meisenheimer_C2 Nu->Meisenheimer_C4 Product_C2 C2-Substituted Product Meisenheimer_C2->Product_C2 - Cl- Product_C4 C4-Substituted Product Meisenheimer_C4->Product_C4 - NO2-

Caption: Potential nucleophilic substitution pathways for this compound.

experimental_workflow Start Start Dissolve Dissolve dichloronitropyridine in anhydrous solvent Start->Dissolve Add_Nu Add nucleophile (and base if required) Dissolve->Add_Nu React Stir at appropriate temperature (Monitor by TLC) Add_Nu->React Workup Aqueous Work-up React->Workup Extract Extract with organic solvent Workup->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

Both this compound and 2,6-dichloro-4-nitropyridine are highly activated substrates for nucleophilic aromatic substitution, making them valuable intermediates in organic synthesis.

  • 2,6-dichloro-4-nitropyridine offers a straightforward route to symmetrically substituted 4-nitropyridines due to the equivalence of the two chlorine atoms. The regioselectivity of the initial substitution is unambiguous.

  • This compound presents a more complex reactivity profile with multiple potential sites for nucleophilic attack. This complexity, however, can be exploited to generate a wider variety of substituted pyridine-N-oxide derivatives, depending on the reaction conditions and the nucleophile employed. The presence of the N-oxide functionality also offers further opportunities for subsequent chemical transformations.

The choice between these two reagents will ultimately depend on the specific target molecule and the desired substitution pattern. Researchers should consider the principles of SNAr on pyridine and pyridine-N-oxide systems to guide their synthetic strategy. The provided experimental protocols for analogous compounds offer a solid foundation for developing specific reaction conditions for these versatile building blocks.

References

A Comparative Guide to Bioconjugation Linkers: The Reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker for bioconjugation is a critical determinant of the stability, efficacy, and homogeneity of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. This guide provides an objective comparison of the reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide with two of the most widely used classes of linkers: maleimides and N-hydroxysuccinimide (NHS) esters. This comparison is supported by available experimental data and established principles of chemical reactivity.

Executive Summary

This compound is a heteroaromatic compound that leverages the principles of nucleophilic aromatic substitution (SNAr) for bioconjugation. The pyridine ring is rendered highly electron-deficient by the presence of a nitro group, two chlorine atoms, and an N-oxide functionality. This pronounced electrophilicity makes it reactive towards nucleophilic attack by amino and thiol groups on biomolecules. While direct kinetic comparisons are not extensively available in the public domain, the reactivity of this linker can be inferred and positioned relative to well-characterized linkers like maleimides and NHS esters.

Maleimides are the gold standard for thiol-specific conjugation, forming stable thioether bonds. NHS esters are predominantly used for reacting with primary amines, such as those on lysine residues, to create robust amide bonds. The choice of linker ultimately depends on the specific application, the desired site of conjugation, and the required stability of the final bioconjugate.

Data Presentation: A Comparative Analysis of Linker Performance

The following table summarizes the key characteristics and performance metrics of this compound, maleimide, and NHS ester linkers.

FeatureThis compoundMaleimideN-Hydroxysuccinimide (NHS) Ester
Target Residue(s) Primarily Lysine (amines), Cysteine (thiols)Cysteine (thiols)Primarily Lysine (amines), N-terminus
Reaction Chemistry Nucleophilic Aromatic Substitution (SNAr)Michael AdditionAcylation
Bond Formed C-N or C-S bondThioether bondAmide bond
Relative Reactivity Expected to be highly reactive due to strong electron-withdrawing groups. Likely faster than some maleimides but potentially slower than NHS esters with amines.Fast reaction with thiols at pH 6.5-7.5.Very fast reaction with amines at pH 7.2-9.0.
Bond Stability The resulting C-N or C-S bond is generally stable.The thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[1]The amide bond is highly stable under physiological conditions.[2]
Half-life of Linker Data not readily available.The reaction of N-ethylmaleimide with glutathione has a reported half-life of approximately 30 seconds for adduct formation.[3] However, the reverse reaction (retro-Michael) can have half-lives ranging from hours to over 300 hours depending on the specific maleimide and conditions.[1]The half-life of NHS esters in aqueous solution is highly pH-dependent, ranging from 4-5 hours at pH 7.0 (0°C) to 10 minutes at pH 8.6 (4°C).[4][5]
Key Advantages Potentially dual reactivity (amines and thiols), forms a stable linkage.High selectivity for thiols, well-established protocols.High reactivity with abundant lysine residues, forms a very stable bond.
Key Considerations Potential for cross-reactivity with both amines and thiols. Limited publicly available kinetic data.The thioether bond can be reversible. Hydrolysis of the succinimide ring is a competing reaction.[1]Susceptible to hydrolysis in aqueous solutions. Can lead to heterogeneous products due to multiple lysine residues.[4]

Visualizing Reaction Mechanisms and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the reaction mechanism of this compound and a general workflow for comparing linker reactivity.

reaction_mechanism reagent This compound C₅H₂Cl₂N₂O₃ intermediate Meisenheimer-like Intermediate reagent->intermediate Nucleophilic Attack nucleophile Biomolecule-Nu (e.g., Protein-SH or Protein-NH₂) nucleophile->intermediate product Bioconjugate Stable C-Nu Bond intermediate->product Elimination leaving_group Cl⁻ intermediate->leaving_group

Reaction mechanism of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Linker_Stock Prepare Linker Stock Solutions (Linker A, B, C) Incubate Incubate Linkers with GSH (Time course sampling) Linker_Stock->Incubate GSH_Solution Prepare Glutathione (GSH) Solution GSH_Solution->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS Analysis (Monitor linker depletion and adduct formation) Quench->LCMS Data_Analysis Data Analysis (Calculate half-life) LCMS->Data_Analysis

Workflow for comparing linker reactivity using a glutathione assay.

Experimental Protocols

To objectively compare the reactivity of different linkers, a standardized experimental approach is crucial. The following protocols outline a method for assessing linker reactivity with a model nucleophile, glutathione (GSH), and general procedures for bioconjugation with maleimide and NHS ester linkers.

Protocol 1: Comparative Reactivity Assessment using a Glutathione (GSH) Assay

This protocol allows for the determination of the reaction half-life of a linker in the presence of a biologically relevant thiol.

Materials:

  • Linker of interest (e.g., this compound, Maleimide-linker, NHS-ester-linker)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of each linker in anhydrous DMSO or DMF.

    • Prepare a 100 mM stock solution of GSH in PBS, pH 7.4.

  • Reaction Setup:

    • In a microcentrifuge tube, add PBS to a final volume of 98 µL.

    • Add 1 µL of the 10 mM linker stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding 1 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 90 µL of the quenching solution.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS to monitor the depletion of the unreacted linker and the formation of the GSH-linker adduct.

  • Data Analysis:

    • Plot the natural logarithm of the peak area of the unreacted linker versus time.

    • The slope of the linear regression will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: General Maleimide-Thiol Conjugation

Materials:

  • Thiol-containing protein (1-10 mg/mL in degassed, amine-free buffer, pH 6.5-7.5, e.g., PBS)

  • Maleimide-functionalized linker

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP, if disulfide reduction is needed)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the maleimide linker solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution to a final concentration of ~10 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove unreacted linker and quenching reagent.

Protocol 3: General NHS Ester-Amine Conjugation

Materials:

  • Protein with primary amines (1-10 mg/mL in amine-free buffer, pH 7.2-8.5, e.g., PBS or borate buffer)

  • NHS ester-functionalized linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • NHS Ester Solution Preparation:

    • Prepare a fresh 10 mM stock solution of the NHS ester linker in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove unreacted linker and quenching reagent.

Conclusion

The selection of a linker is a multifaceted decision that requires careful consideration of the target biomolecule, the desired conjugation site, and the end application. This compound presents an interesting alternative to traditional maleimide and NHS ester linkers, with the potential for dual reactivity and the formation of stable bioconjugates. However, the lack of extensive public data on its reaction kinetics necessitates a thorough in-house evaluation for any specific application. By employing standardized comparative assays, such as the glutathione reactivity protocol outlined above, researchers can make informed decisions to optimize the performance and stability of their next-generation bioconjugates.

References

A Comparative Guide to the Efficacy of Pyridine-Based vs. PEG-Based PROTACs in Targeting RET Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. The linker component, which connects the target-protein-binding ligand to the E3-ligase-recruiting element, plays a critical role in the efficacy and physicochemical properties of the PROTAC. This guide provides a comparative analysis of two distinct PROTACs targeting the Rearranged during Transfection (RET) kinase, a validated therapeutic target in various cancers. We will examine the efficacy of YW-N-7, a PROTAC synthesized with a pyridine-containing linker, against a PROTAC utilizing a more conventional Polyethylene Glycol (PEG) linker, QZ2135.

Quantitative Efficacy Comparison

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy of degradation.

PROTACLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (h)
YW-N-7 Pyridine-basedRETNot Specified88[1]Not ReportedNot Reported
QZ2135 PEG-basedRETBa/F3 (KIF5B-RET)20>9012

Note: The experimental conditions for determining the efficacy of YW-N-7 and QZ2135 may differ. Direct comparison of absolute values should be made with caution. The data for QZ2135 is representative of its potent degradation activity against RET fusion proteins.

Signaling Pathway and Experimental Workflow

To understand the context of this comparison, it is essential to visualize the biological pathway targeted by these PROTACs and the experimental workflow used to assess their efficacy.

RET Kinase Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4] Constitutive activation of RET due to mutations or chromosomal rearrangements is a known driver in several types of cancer. PROTACs targeting RET aim to induce its degradation, thereby shutting down these oncogenic signaling cascades.

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RET_Dimer RET Dimerization & Autophosphorylation RAS RAS RET_Dimer->RAS PI3K PI3K RET_Dimer->PI3K Ligand GFLs + GFRα RET_Monomer RET Monomer Ligand->RET_Monomer binds RET_Monomer->RET_Dimer RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PROTAC_Workflow cluster_preparation Cell Culture & Treatment cluster_analysis Protein Analysis cluster_data Data Interpretation Cell_Culture 1. Seed cells expressing target protein (RET) PROTAC_Treatment 2. Treat with varying concentrations of PROTAC Cell_Culture->PROTAC_Treatment Incubation 3. Incubate for a defined period (e.g., 24h) PROTAC_Treatment->Incubation Cell_Lysis 4. Lyse cells to release proteins Incubation->Cell_Lysis Quantification 5. Quantify total protein concentration Cell_Lysis->Quantification Western_Blot 6. Separate proteins by SDS-PAGE & transfer Quantification->Western_Blot Immunodetection 7. Probe with antibodies for RET and loading control Western_Blot->Immunodetection Imaging 8. Detect and quantify band intensities Immunodetection->Imaging Normalization 9. Normalize RET signal to loading control Imaging->Normalization Curve_Fitting 10. Plot dose-response curve Normalization->Curve_Fitting DC50_Dmax 11. Calculate DC50 & Dmax Curve_Fitting->DC50_Dmax

References

2,5-Dichloro-4-nitropyridine 1-oxide: A Potential Alternative in Pyridine-Based Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the construction of effective bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. While established pyridine-based linkers have proven their utility, the exploration of novel reagents with unique reactivity and stability profiles is crucial for advancing bioconjugation technologies. This guide provides a comparative overview of 2,5-Dichloro-4-nitropyridine 1-oxide as a potential alternative to more conventional pyridine-based linkers, supported by inferred reactivity, experimental principles, and comparative data based on analogous structures.

The pyridine scaffold is a cornerstone in the design of bifunctional linkers, prized for its chemical stability and the ability to modulate reactivity through substitution.[1] The introduction of a nitro group and halogen substituents, as seen in this compound, significantly influences the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity forms the basis of its potential application as a linker.

Comparative Analysis of Reactivity

The utility of a linker is fundamentally defined by its reactivity towards specific functional groups on biomolecules, such as the thiol group of cysteine residues or the amino group of lysine residues. Below is a comparative table summarizing the expected reactivity of this compound alongside established pyridine-based linkers.

Linker TypeReactive MoietyTarget Functional GroupExpected ProductKey Characteristics
This compound Dichloronitropyridine N-oxideThiols, AminesThioether, Amino-substituted pyridineHigh reactivity due to strong electron-withdrawing groups. The N-oxide may influence solubility and steric hindrance.
SPDB (Succinimidyl 4-(2-pyridyldithio)butyrate) PyridyldisulfideThiolsDisulfideCleavable under reducing conditions. Well-established in ADC development.[]
Maleimide-based Pyridine Linkers MaleimideThiolsThioether (via Michael addition)High reactivity and specificity for thiols. Potential for retro-Michael reaction leading to instability.
Pyridylphosphonium Salts PyridylphosphoniumRadicalsC-C or C-N bondAlternative to traditional nucleophilic substitution, proceeding through radical coupling mechanisms.[3]

Principles of Reactivity and Experimental Protocols

The primary mechanism through which this compound is expected to function as a linker is nucleophilic aromatic substitution (SNAr). The two chlorine atoms are potential leaving groups, and their reactivity is enhanced by the electron-withdrawing nitro group and the pyridine N-oxide moiety. Based on the principles of SNAr on substituted pyridines, the chlorine atom at the 2-position is anticipated to be the more reactive site for nucleophilic attack.

General Experimental Protocol for Thiol Conjugation

This protocol describes a general procedure for the reaction of this compound with a thiol-containing molecule, such as a cysteine-containing peptide.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., N-acetyl-L-cysteine)

  • Apolar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Organic base (e.g., Triethylamine, TEA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Dissolve the thiol-containing molecule in DMF.

  • Add a stoichiometric equivalent of triethylamine to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • In a separate vessel, dissolve this compound in DMF.

  • Slowly add the solution of this compound to the thiolate solution with continuous stirring at room temperature.

  • Monitor the reaction progress using HPLC or LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture can be purified using standard chromatographic techniques to isolate the desired conjugate.

Visualizing Reaction Pathways and Workflows

To better illustrate the underlying chemical principles and experimental procedures, the following diagrams have been generated.

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Linker This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Linker->Meisenheimer Nucleophilic Attack Nucleophile Thiol (R-SH) Nucleophile->Meisenheimer Conjugate Thioether Conjugate Meisenheimer->Conjugate Loss of Leaving Group Leaving_Group Chloride Ion (Cl-) Meisenheimer->Leaving_Group

Caption: SNAr mechanism for thiol conjugation.

experimental_workflow Start Start Dissolve_Thiol Dissolve Thiol-Molecule in DMF Start->Dissolve_Thiol Dissolve_Linker Dissolve 2,5-Dichloro-4-nitropyridine 1-oxide in DMF Start->Dissolve_Linker Add_Base Add Triethylamine Dissolve_Thiol->Add_Base Mix_Reactants Combine Solutions Add_Base->Mix_Reactants Dissolve_Linker->Mix_Reactants Monitor_Reaction Monitor by HPLC/LC-MS Mix_Reactants->Monitor_Reaction Purify Purify Conjugate Monitor_Reaction->Purify End End Purify->End

Caption: Experimental workflow for conjugation.

Potential Advantages and Considerations

The use of this compound as a linker presents several potential advantages. The high degree of activation by both the nitro group and the N-oxide could lead to rapid conjugation reactions under mild conditions. The remaining chloro-substituent offers a handle for further functionalization, allowing for the creation of more complex, multi-functional linkers.

However, several factors require careful consideration. The high reactivity might lead to off-target reactions with other nucleophilic residues on a biomolecule, such as lysine or histidine, potentially compromising the homogeneity of the final conjugate. The stability of the resulting thioether bond under various physiological conditions would also need to be thoroughly evaluated. Furthermore, the presence of the nitro group could potentially be a liability in vivo, as it can be reduced to reactive and potentially toxic species.

Conclusion

While direct experimental data on the performance of this compound as a linker is currently limited in publicly available literature, its chemical structure suggests it is a promising candidate for the development of novel bioconjugation strategies. Its anticipated high reactivity towards nucleophiles offers the potential for efficient conjugation. However, this must be balanced against considerations of selectivity and the in vivo fate of the resulting conjugate. Further experimental investigation is warranted to fully elucidate its performance characteristics and compare them directly with established pyridine-based linkers. This will ultimately determine its place in the expanding toolbox of bioconjugation reagents available to researchers in drug development and beyond.

References

The Uncharted Territory: A Predictive Analysis of the "2,5-Dichloro-4-nitropyridine 1-oxide" Linker and its Potential Impact on PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) with optimal cellular permeability remains a paramount challenge for researchers. While traditional linkers such as polyethylene glycol (PEG) and alkyl chains have been extensively studied, the exploration of novel linker chemistries is crucial for expanding the druggable proteome. This guide offers a comparative analysis of the hypothetical "2,5-Dichloro-4-nitropyridine 1-oxide" linker, evaluating its predicted impact on PROTAC cell permeability against established alternatives.

It is critical to note that, to date, no publicly available experimental data exists for PROTACs incorporating a "this compound" linker. Therefore, this guide provides a predictive assessment based on fundamental principles of medicinal chemistry and the known effects of its constituent functional groups on molecular properties and cell permeability.

Predicting the Impact: A Physicochemical Perspective

The cell permeability of a PROTAC is a complex interplay of its physicochemical properties, including lipophilicity, polarity, size, and conformational flexibility. The "this compound" linker introduces a unique combination of functionalities that are expected to significantly influence these parameters.

Key Physicochemical Features and Their Predicted Influence:

  • Pyridine N-oxide: The N-oxide group is highly polar and a strong hydrogen bond acceptor. This is anticipated to increase the linker's hydrophilicity, which could enhance aqueous solubility but is generally associated with decreased passive cell membrane permeability.

  • Dichloro Substitution: The two chlorine atoms increase the molecular weight and are electron-withdrawing. Halogenation can modulate lipophilicity, and in some cases, has been shown to be compatible with or even improve cell permeability in certain molecular contexts.[1][2]

  • Nitro Group: The nitro group is a strong electron-withdrawing group and adds to the polarity of the molecule. This feature is expected to further decrease the lipophilicity of the linker, potentially hindering its ability to traverse the hydrophobic lipid bilayer of the cell membrane.

  • Rigidity: The aromatic pyridine ring introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC for target and E3 ligase binding. However, excessive rigidity can also limit the conformational flexibility required for the "chameleon effect," where a PROTAC adopts a more compact, less polar conformation to facilitate membrane passage.[3]

Comparative Analysis of PROTAC Linkers

To contextualize the predicted properties of the "this compound" linker, the following table compares its anticipated characteristics with those of commonly used PEG and alkyl linkers.

Linker TypePredicted LipophilicityPredicted PolarityPredicted FlexibilityPredicted Impact on Passive PermeabilityKey Considerations
This compound LowHighLow (Rigid)Potentially LowThe combination of a highly polar N-oxide and a nitro group is expected to significantly reduce passive diffusion. The rigid structure might offer advantages in ternary complex formation but could be detrimental for membrane crossing.
Polyethylene Glycol (PEG) Low to ModerateHighHighGenerally Low to ModeratePEG linkers are known for their ability to improve solubility and provide conformational flexibility, which can sometimes aid in adopting membrane-permeable conformations. However, their high polarity can be a barrier to passive diffusion.
Alkyl Chains HighLowHighGenerally HighAlkyl linkers are lipophilic and flexible, which often correlates with good passive permeability. However, poor aqueous solubility can be a significant drawback.

Experimental Protocols for Assessing PROTAC Cell Permeability

To experimentally validate the predicted permeability of a novel PROTAC, several well-established assays can be employed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

Protocol:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: The PROTAC is dissolved in a suitable buffer in a 96-well donor plate.

  • Assay Incubation: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate. The entire assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (V_A / (Area × time)) × (1 - (C_D(t) / C_D(0)))

    where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, C_D(t) is the concentration in the donor well at time t, and C_D(0) is the initial concentration in the donor well.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and provides a more physiologically relevant assessment of permeability, accounting for both passive diffusion and active transport mechanisms.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assay: The PROTAC solution is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Quantification: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport is calculated. The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can indicate if the compound is a substrate for efflux transporters.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

PROTAC_Permeability_Factors cluster_linker Linker Physicochemical Properties Lipophilicity Lipophilicity Permeability Permeability Lipophilicity->Permeability + (Generally increases) Polarity Polarity Polarity->Permeability - (Generally decreases) Flexibility Flexibility Flexibility->Permeability +/- (Complex relationship) Size Size Size->Permeability - (Generally decreases)

Caption: Factors influencing PROTAC cell permeability.

Experimental_Workflow cluster_pampa PAMPA cluster_caco2 Caco-2 Assay P1 Prepare Lipid Membrane P2 Add PROTAC to Donor Well P1->P2 P3 Incubate P2->P3 P4 Quantify Donor & Acceptor P3->P4 C1 Culture Caco-2 Monolayer C2 Verify Monolayer Integrity C1->C2 C3 Add PROTAC (Apical/Basolateral) C2->C3 C4 Sample & Quantify C3->C4 Start PROTAC Permeability Assessment cluster_pampa cluster_pampa Start->cluster_pampa Passive Diffusion cluster_caco2 cluster_caco2 Start->cluster_caco2 Passive & Active Transport

Caption: Workflow for PROTAC permeability assays.

Conclusion

The hypothetical "this compound" linker presents an intriguing, yet challenging, scaffold for PROTAC design. Based on its chemical structure, it is predicted to be highly polar and relatively rigid, which would likely result in poor passive cell permeability. However, the unique electronic and steric properties of this linker might offer unforeseen advantages in terms of metabolic stability or ternary complex formation.

Ultimately, empirical testing is required to definitively assess the utility of this linker. The experimental protocols outlined in this guide provide a clear path for researchers to evaluate the cell permeability of PROTACs containing this or any other novel linker, thereby enabling the rational design of the next generation of potent and effective protein degraders.

References

The Emergence of Covalent Chemistry in PROTACs: A Comparative Guide to Warhead Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of covalent PROTACs, with a special focus on the potential utility of 2,5-Dichloro-4-nitropyridine 1-oxide as an electrophilic warhead in their mechanism of action.

Proteolysis Targeting Chimeras (PROTACs) have revolutionized the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. While traditional PROTACs rely on non-covalent interactions, a new frontier is emerging with the advent of covalent PROTACs. These molecules form a stable, covalent bond with their target protein, offering the potential for enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."

This guide delves into the mechanism of covalent PROTACs, provides a comparative analysis of different electrophilic "warheads" used in their design, and introduces this compound as a noteworthy building block for the synthesis of novel degraders.

Mechanism of Action: The Covalent Advantage

A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of covalent PROTACs, the POI ligand, or "warhead," is an electrophile that forms a covalent bond with a nucleophilic amino acid residue, typically a cysteine, on the target protein. This irreversible or reversible covalent binding can lead to a more stable ternary complex (PROTAC-POI-E3 ligase), which is a critical determinant for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

The use of covalent warheads can offer several advantages:

  • Increased Potency: The stable bond formation can lead to higher efficacy and lower required doses.

  • Prolonged Duration of Action: The irreversible nature of the binding can lead to a sustained degradation effect.

  • Targeting Challenging Proteins: Covalent PROTACs can target proteins with shallow binding pockets or those that have developed resistance to non-covalent inhibitors.

  • Improved Selectivity: By targeting a specific nucleophilic residue, selectivity for the desired protein over other structurally similar proteins can be enhanced.

Below is a diagram illustrating the general mechanism of a covalent PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 POI Protein of Interest (POI) (with Cysteine residue) Ternary Ternary Complex Formation PROTAC Covalent PROTAC (Warhead-Linker-E3 Ligand) PROTAC->POI Covalent Binding E3 E3 Ubiquitin Ligase PROTAC->E3 Recruitment Ub Ubiquitin Ubiquitination Poly-ubiquitination Ub->Ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Ternary->Ubiquitination Ub Transfer Ubiquitination->Proteasome Recognition & Degradation

Caption: General mechanism of covalent PROTAC-mediated protein degradation.

Comparative Analysis of Electrophilic Warheads

The choice of the electrophilic warhead is a critical aspect of covalent PROTAC design, influencing its reactivity, selectivity, and overall efficacy. While various electrophiles have been explored, this guide will focus on a comparison between commonly used warheads and the potential of this compound.

Unfortunately, direct comparative studies featuring a PROTAC with a this compound warhead are not yet prevalent in publicly available literature. However, its classification as a "Protein Degrader Building Block" by chemical suppliers strongly suggests its intended application in this field. Its reactivity is predicated on Nucleophilic Aromatic Substitution (SNAr), where a nucleophile (like the thiol group of cysteine) attacks the electron-deficient aromatic ring, displacing a leaving group (one of the chlorine atoms). The nitro group and the N-oxide moiety further activate the pyridine ring towards nucleophilic attack.

The following tables summarize the performance of PROTACs with different covalent warheads targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), providing a benchmark for comparison.

Table 1: Performance of Covalent PROTACs Targeting BTK

PROTAC WarheadTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
Acrylamide (Irreversible)BTKPomalidomideMino<10~90[1]
Cyanoacrylamide (Reversible)BTKPomalidomideMino<10>85[1]
This compound (Hypothetical) BTK Pomalidomide/VHL Relevant Cell Line N/A N/A N/A

Table 2: Performance of Covalent PROTACs Targeting BRD4

PROTAC WarheadTarget ProteinE3 Ligase LigandCell LineDC50 (pM)Dmax (%)Reference
2-fluoro-5-nitrobenzoic amide (SNAr-based)BRD4UndisclosedMOLT-41597N/A
This compound (Hypothetical) BRD4 Pomalidomide/VHL Relevant Cell Line N/A N/A N/A

Note: Data for the hypothetical PROTAC utilizing this compound is not available and is included for conceptual comparison.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of covalent PROTACs.

Protocol 1: Determination of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC.

1. Cell Culture and Treatment:

  • Plate the desired cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range might be from 1 nM to 10 µM.

  • Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

3. Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2][3]

Western_Blot_Workflow cluster_0 Experimental Steps cluster_1 Outcome A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Blotting B->C D 4. Antibody Incubation & Detection C->D E 5. Data Analysis (Densitometry) D->E F Determination of DC50 & Dmax E->F

Caption: Experimental workflow for determining DC50 and Dmax via Western Blot.

Protocol 2: Covalent Target Engagement Assay

This protocol can be used to confirm the covalent binding of the PROTAC to its target protein.

1. Intact Protein Mass Spectrometry:

  • Incubate the purified target protein with the covalent PROTAC at a specific molar ratio and for a defined time.

  • Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of the PROTAC to the protein.

2. Competition Binding Assay:

  • Pre-incubate the target protein with a known reversible binder.

  • Add the covalent PROTAC and monitor the displacement of the reversible binder over time using a suitable detection method (e.g., fluorescence polarization or a radioactive ligand). A lack of displacement will indicate covalent binding of the PROTAC.

Conclusion and Future Directions

The field of covalent PROTACs is rapidly advancing, offering exciting new possibilities for therapeutic intervention. While established warheads like acrylamides and cyanoacrylamides have demonstrated significant promise, the exploration of novel electrophiles is crucial for expanding the scope and refining the properties of these powerful molecules.

This compound, with its SNAr-based reactivity, represents a compelling scaffold for the design of new covalent PROTACs. Future studies are warranted to synthesize and evaluate PROTACs incorporating this warhead, and to directly compare their performance with existing covalent degraders. Such research will undoubtedly contribute to the development of more potent, selective, and effective protein-degrading therapeutics.

The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers embarking on the design and evaluation of novel covalent PROTACs, ultimately paving the way for the next generation of targeted protein degradation therapies.

References

Benchmarking "2,5-Dichloro-4-nitropyridine 1-oxide" Against Established PROTAC Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful modality for eliminating disease-causing proteins. The modular nature of PROTACs, consisting of a warhead for target protein binding, an E3 ligase ligand, and a connecting linker, allows for extensive chemical optimization. This guide provides a comparative analysis of "2,5-Dichloro-4-nitropyridine 1-oxide" as a potential PROTAC building block against established alternatives, supported by experimental data and detailed protocols for evaluation.

While "this compound" is categorized as a protein degrader building block, its specific role is not extensively documented in peer-reviewed literature. Based on its chemical structure—a highly substituted and reactive pyridine N-oxide—it is most likely utilized as a versatile precursor for the synthesis of PROTAC linkers. The electron-withdrawing nitro group and the two chlorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential or one-pot introduction of functionalities from both the warhead and the E3 ligase ligand, enabling the construction of the final PROTAC molecule.

Part 1: Comparative Analysis of PROTAC Building Blocks

This section compares "this compound" as a linker precursor with other common PROTAC building blocks, focusing on E3 ligase ligands and linker types.

E3 Ligase Ligands: The Engine of Degradation

The choice of E3 ligase is critical for PROTAC efficacy and can influence tissue specificity and potential resistance mechanisms.[1][2] The most extensively used E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[3][4]

E3 Ligase Ligand FamilyRepresentative LigandsTypical Binding Affinity (Kd)Key Features & Considerations
Cereblon (CRBN) Thalidomide, Pomalidomide, Lenalidomide1-10 µMMost widely used; extensive clinical experience with immunomodulatory drugs (IMiDs); generally well-understood mechanism.[2]
von Hippel-Lindau (VHL) VHL-1, VH03250-200 nMForms a well-defined ternary complex; often exhibits positive cooperativity; potent degradation can be achieved even with weak VHL binding.[5][6]
Inhibitors of Apoptosis Proteins (IAPs) Bestatin, LCL161VariesCan induce apoptosis in addition to protein degradation, offering a dual mechanism of action.
Mouse Double Minute 2 Homolog (MDM2) Nutlin-3aVariesCan stabilize p53, providing a synergistic anti-cancer effect in p53 wild-type tumors.
Linker Scaffolds: More Than Just a Spacer

The linker is a critical determinant of PROTAC activity, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[7][8] "this compound" would fall into the category of a rigid linker precursor.

Linker TypeExamplesKey Characteristics
Flexible Linkers (Alkyl and PEG) Polyethylene glycol (PEG) chains, simple alkyl chainsSynthetically accessible, provide flexibility for ternary complex formation. PEG linkers can improve solubility and cell permeability.[7]
Rigid Linkers Piperazine, piperidine, cyclic structuresIntroduce conformational constraints, which can pre-organize the PROTAC for optimal ternary complex formation and may improve metabolic stability.[7]
"this compound" (as a precursor) Pyridine N-oxide coreOffers a rigid scaffold with defined exit vectors for attaching the warhead and E3 ligase ligand. The N-oxide functionality can influence solubility and cell permeability. The synthetic strategy allows for the creation of diverse linkers through SNAr reactions.

Part 2: Quantitative Performance Data of Benchmark PROTACs

The following tables summarize the performance of well-characterized PROTACs, providing a benchmark for the evaluation of new building blocks. The key parameters are:

  • DC50 : The concentration of a PROTAC required to degrade 50% of the target protein.[7]

  • Dmax : The maximum percentage of target protein degradation achievable.[7]

  • Binding Affinity (Kd) : The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its target protein or E3 ligase.

  • IC50 : The concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Performance of CRBN-based PROTACs
PROTACTarget ProteinWarheadLinker TypeDC50 (nM)Dmax (%)Cell Line
ARV-110 Androgen ReceptorAndrogen Receptor AntagonistProprietary1>85VCaP
dBET1 BRD4JQ1PEG~30>95MV4;11
PZ15227 BCL-XLABT263Proprietary4696.2WI38
Compound 69 EGFR L858RGefitinibProprietary11-25Not ReportedHCC-827, H3255

Data compiled from multiple sources.[3]

Table 2: Performance of VHL-based PROTACs
PROTACTarget ProteinWarheadLinker TypeDC50 (nM)Dmax (%)Cell Line
MZ1 BRD4JQ1PEG15-30>80HeLa
ARV-771 BET ProteinsBET InhibitorProprietary<1>9022Rv1
DT2216 BCL-XLABT263Proprietary6390.8MOLT-4
Compound 68 EGFR L858RGefitinibProprietary3.3-5.0Not ReportedHCC-827, H3255

Data compiled from multiple sources.[3]

Part 3: Experimental Protocols

The following are detailed methodologies for key experiments to evaluate novel PROTAC building blocks.

Protocol 1: Western Blot for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.[9]

Materials:

  • Cell line of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.

  • Detection: Visualize bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase).[11][12]

Materials:

  • Cells expressing tagged versions of the target protein (e.g., HA-tag) and E3 ligase (e.g., Flag-tag)

  • PROTAC compound

  • Lysis buffer

  • Antibodies against the tags (e.g., anti-Flag, anti-HA)

  • Protein A/G magnetic beads

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells and collect the supernatant.

  • Immunoprecipitation (First Step): Incubate the cell lysate with anti-Flag magnetic beads to pull down the Flag-tagged E3 ligase and any associated proteins.[13]

  • Elution: Elute the captured proteins from the beads.

  • Immunoprecipitation (Second Step): Incubate the eluate with anti-HA antibody to immunoprecipitate the HA-tagged target protein that was in a complex with the E3 ligase.[13]

  • Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blot using antibodies against both tags. An increased signal for the HA-tagged target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[13]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein.[9]

Materials:

  • Recombinant E1, E2, and E3 ligase enzymes

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Reaction buffer

Procedure:

  • Reaction Setup: Combine the recombinant proteins, ubiquitin, ATP, and reaction buffer.

  • PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the E3 ligase.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Quench and Analyze: Stop the reaction and analyze the products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands in the PROTAC-treated sample indicates polyubiquitination.

Part 4: Visualizations

The following diagrams illustrate key concepts in PROTAC-mediated protein degradation and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Start Synthesize PROTAC with Novel Building Block Binding_Assay Binary Binding Assays (PROTAC to POI and E3) Start->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., Co-IP, FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Evaluate Building Block Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating a novel PROTAC building block.

Signaling_Pathway E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E2->E3 POI Target Protein (POI) E3->POI Ubiquitination PROTAC PROTAC PROTAC->E3 PROTAC->POI Proteasome 26S Proteasome POI->Proteasome Degradation Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: The Ubiquitin-Proteasome System in PROTAC action.

References

Validating the Structure of Nucleophilic Aromatic Substitution Products: A Comparative Guide to the Reactivity of Dichloro-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Halogenated nitropyridines, in particular, serve as versatile building blocks for the synthesis of a wide array of substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. This guide provides an objective comparison of the reactivity and product characterization of "2,5-Dichloro-4-nitropyridine 1-oxide" and a common alternative, 2,4-dichloro-5-nitropyridine, in nucleophilic aromatic substitution (SNAr) reactions. The validation of the resulting product structures is exemplified through detailed Nuclear Magnetic Resonance (NMR) data.

Due to the limited availability of specific experimental data for the reaction products of this compound in the public domain, this guide will utilize its close structural and functional analog, 2,4-dichloro-5-nitropyridine, for a detailed comparative analysis. The principles of reactivity and structural elucidation presented herein are directly applicable to the target molecule.

Reactivity Overview and Comparison

Both this compound and 2,4-dichloro-5-nitropyridine are highly activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen atom significantly enhances the electrophilicity of the carbon atoms bearing the chlorine substituents.

In 2,4-dichloro-5-nitropyridine, nucleophilic attack is highly regioselective, predominantly occurring at the C4 position.[1][2] This is attributed to the superior resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the adjacent nitro group. A similar high regioselectivity is anticipated for this compound, with the C2 and C5 positions being the sites of substitution. The N-oxide moiety further influences the electronic distribution within the pyridine ring.

For a direct comparison, this guide will focus on the reaction of these substrates with a common amine nucleophile, cyclopentylamine.

Comparative NMR Data for Reaction Product Validation

The definitive validation of the structure of the reaction products is achieved through NMR spectroscopy. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the product of the reaction of 2,4-dichloro-5-nitropyridine with cyclopentylamine, N-cyclopentyl-2-chloro-5-nitropyridin-4-amine. This data serves as a benchmark for researchers working with similar compounds.

Table 1: ¹H NMR Data for N-cyclopentyl-2-chloro-5-nitropyridin-4-amine

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-38.35s-
H-66.50s-
NH 8.5 (br s)br s-
CH (cyclopentyl)4.40-4.30m-
CH ₂ (cyclopentyl)2.15-2.05m-
CH ₂ (cyclopentyl)1.85-1.65m-

Table 2: ¹³C NMR Data for N-cyclopentyl-2-chloro-5-nitropyridin-4-amine

CarbonChemical Shift (ppm)
C-2145.0
C-3130.5
C-4150.0
C-5125.0
C-6110.0
C H (cyclopentyl)55.0
C H₂ (cyclopentyl)33.0
C H₂ (cyclopentyl)24.0

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

A solution of the dichloronitropyridine derivative (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile or THF, is prepared in a round-bottom flask under an inert atmosphere. To this solution, the amine nucleophile (1.1 eq.) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq.), are added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

A sample of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Visualization of Reaction Pathways

The following diagrams illustrate the comparative nucleophilic aromatic substitution reactions.

reaction_pathway cluster_0 Reaction of 2,4-Dichloro-5-nitropyridine cluster_1 Predicted Reaction of this compound A 2,4-Dichloro-5-nitropyridine B N-cyclopentyl-2-chloro-5-nitropyridin-4-amine A->B + Cyclopentylamine C This compound D Substituted Product C->D + Nucleophile

Caption: Comparative SNAr reaction pathways.

experimental_workflow start Start: Reactants reaction SNAr Reaction (Amine, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr validation Structure Validation nmr->validation

Caption: General experimental workflow for synthesis and validation.

References

Comparative analysis of PROTACs with and without the "2,5-Dichloro-4-nitropyridine 1-oxide" moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a linker, allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties.

This guide provides a framework for the comparative analysis of PROTACs, with a specific focus on evaluating the incorporation of novel chemical moieties. As a case study, we will consider the hypothetical inclusion of "2,5-Dichloro-4-nitropyridine 1-oxide" and outline the necessary experimental investigations to characterize its impact on PROTAC function. While, to date, there is no publicly available literature on the use of "this compound" in PROTACs, its reactive nature suggests it could serve as a versatile chemical handle for linker attachment or as part of a novel ligand.

The PROTAC Mechanism of Action: A Tripartite Alliance

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[][2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[2]

PROTAC Mechanism of Action cluster_0 Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex Bridges UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Evaluating PROTAC Efficacy: Key Experimental Assays

A systematic evaluation of a novel PROTAC involves a series of assays to determine its potency, efficacy, and mechanism of action.[4]

PROTAC Evaluation Workflow Start Novel PROTAC Synthesis Degradation Protein Degradation Assay (Western Blot) Start->Degradation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation->Viability Ubiquitination Target Ubiquitination Assay (Immunoprecipitation-Western) Degradation->Ubiquitination Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity Candidate Lead Candidate Viability->Candidate TernaryComplex Ternary Complex Formation (e.g., TR-FRET, SPR) Ubiquitination->TernaryComplex Selectivity->Candidate

Figure 2: General workflow for the evaluation of a PROTAC candidate.

Data Presentation: Quantifying PROTAC Performance

The efficacy of a PROTAC is primarily defined by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. These parameters are typically determined through dose-response experiments.

Table 1: Hypothetical Comparative Degradation Data for BRD4-Targeting PROTACs

PROTAC CandidateLinker MoietyE3 Ligase LigandDC50 (nM)Dmax (%)
Reference PROTAC PEG4Pomalidomide (CRBN)1595
PROTAC-DC-NO This compound basedPomalidomide (CRBN)To be determinedTo be determined
Reference PROTAC-V PEG4VH032 (VHL)2590
PROTAC-DC-NO-V This compound basedVH032 (VHL)To be determinedTo be determined

Experimental Protocols

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[5]

1. Cell Culture and Treatment:

  • Seed cells at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein lysate on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Protocol 2: Target Ubiquitination Assay

This assay provides direct evidence of the PROTAC's mechanism of action.[3]

1. Cell Treatment:

  • Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

2. Immunoprecipitation (IP):

  • Lyse the cells as described in the Western Blot protocol.

  • Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.

  • Use Protein A/G magnetic beads to pull down the complex.

  • Wash the beads to remove non-specific binders.

3. Western Blot:

  • Elute the protein from the beads and perform a Western Blot as described above.

  • Probe the membrane with an antibody against ubiquitin.

4. Data Analysis:

  • The appearance of a ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[4]

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the downstream functional consequences of target protein degradation.[6][7]

1. Cell Seeding:

  • Seed cells in 96-well plates at an optimal density.

2. Compound Treatment:

  • Add serial dilutions of the PROTAC to the wells.

3. Incubation:

  • Incubate the plates for a defined period (e.g., 72 hours).

4. Signal Measurement:

  • Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol.

  • Measure the absorbance or luminescence.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways of Common PROTAC Targets

Understanding the signaling pathways in which the target protein is involved is crucial for interpreting the functional consequences of its degradation.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a key role in the transcription of oncogenes like c-Myc.[6] Its degradation can lead to cell cycle arrest and apoptosis in cancer cells.

BRD4 Signaling Pathway BRD4 BRD4 RNAPII RNA Polymerase II BRD4->RNAPII activates Degradation Degradation BRD4->Degradation Ac_Histones Acetylated Histones Ac_Histones->BRD4 recruits Transcription Transcription RNAPII->Transcription Oncogenes Oncogenes (e.g., c-Myc) CellGrowth Cell Growth & Proliferation Oncogenes->CellGrowth Transcription->Oncogenes PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 targets Degradation->CellGrowth inhibits

Figure 3: Simplified BRD4 signaling and PROTAC intervention.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[8] PROTAC-mediated degradation of BTK can overcome resistance to BTK inhibitors.[8]

BTK Signaling Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Degradation Degradation BTK->Degradation NFkB NF-κB PLCg2->NFkB activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation PROTAC_BTK BTK PROTAC PROTAC_BTK->BTK targets Degradation->Proliferation inhibits

Figure 4: Simplified BTK signaling and PROTAC intervention.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting tumor growth and survival. Targeting STAT3 for degradation is a promising therapeutic strategy.

STAT3 Signaling Pathway CytokineR Cytokine Receptor JAK JAK CytokineR->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Degradation Degradation STAT3->Degradation Nucleus Nucleus STAT3_dimer->Nucleus translocates to TargetGenes Target Genes (e.g., Bcl-xL, Cyclin D1) Nucleus->TargetGenes activates transcription of TumorGrowth Tumor Growth & Survival TargetGenes->TumorGrowth PROTAC_STAT3 STAT3 PROTAC PROTAC_STAT3->STAT3 targets Degradation->TumorGrowth inhibits

Figure 5: Simplified STAT3 signaling and PROTAC intervention.

Conclusion

The rational design of PROTACs is a multifactorial process where the choice of target ligand, E3 ligase ligand, and linker are all critical for success.[] When evaluating a novel chemical moiety, such as the hypothetical "this compound," a systematic and rigorous experimental approach is essential. By employing the assays and workflows outlined in this guide, researchers can thoroughly characterize the performance of new PROTACs and make data-driven decisions to advance the development of this transformative therapeutic modality. The comparative analysis of PROTACs with and without novel chemical scaffolds will continue to expand our understanding of the structure-activity relationships that govern targeted protein degradation and pave the way for the next generation of protein-degrading drugs.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,5-Dichloro-4-nitropyridine 1-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Dichloro-4-nitropyridine 1-oxide, a compound that, like many pyridine derivatives, is treated as hazardous waste. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives can be flammable, toxic, and irritant, necessitating stringent safety measures to prevent exposure.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent, such as vermiculite or sand. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[1] Chemical waste generators are responsible for correctly identifying and classifying waste.[2]

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] It is critical to avoid mixing this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][3]

  • Containerization : Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical.

  • Labeling : The waste container must be clearly labeled as hazardous waste, indicating the contents and associated hazards (e.g., Toxic, Irritant).[1] A completed dangerous waste label should be attached as soon as the first waste is added.[3]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from direct sunlight, heat, sparks, and other sources of ignition.[3]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4][5][6] Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration.[7] Do not empty this chemical into drains.[4][8]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Wear Appropriate PPE A->B C Segregate from Incompatible Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Secure Area D->E F Arrange for Professional Disposal (EHS) E->F G End: Waste Disposed F->G

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 2,5-Dichloro-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dichloro-4-nitropyridine 1-oxide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling hazardous pyridine and nitro-containing compounds.

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a chemical fume hood)Safety goggles with side protection or a face shield.[2][3]Nitrile or neoprene gloves.[1]Laboratory coat.[1][3]Generally not required if handled within a certified chemical fume hood.[3]
Conducting Reactions (in a chemical fume hood)Safety goggles with side protection or a face shield.[2][3]Nitrile or neoprene gloves.[1]Laboratory coat.[1][3]Generally not required if handled within a certified chemical fume hood.[3]
Handling Outside of a Fume Hood (Not Recommended)Full face shield and safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[2]
Waste Disposal Safety goggles and face shield.[2][3]Nitrile or neoprene gloves.[1]Laboratory coat.[1][3]Not generally required if containers are sealed and handled properly.[3]

Standard Operating and Disposal Procedures

Adherence to the following step-by-step procedures is mandatory to ensure personal and environmental safety.

Handling Protocol:
  • Preparation:

    • Before handling, ensure an emergency eyewash station and safety shower are readily accessible.[3]

    • Confirm that a certified chemical fume hood is functioning correctly.[3][4]

    • Gather all necessary PPE as outlined in the table above.[1][3]

  • Execution:

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3][4]

    • Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, especially given the presence of the nitro group.[3]

    • Keep containers of the chemical tightly closed when not in use.[3][4]

    • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Spill Response:
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.[3]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[3]

    • Report the incident to the laboratory supervisor.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area and alert colleagues.[3]

    • If safe to do so, increase ventilation to the area.

    • Contact the institution's emergency response team and inform them of the nature of the spill.

    • Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

Disposal Plan:

All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials) and reaction byproducts, must be treated as hazardous waste.[3]

  • Collection:

    • Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

    • The label should clearly identify the contents, including the full chemical name.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[3]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety checkpoints.

start Start: Plan Experiment assess_hazards Assess Hazards (Review SDS of Similar Compounds) start->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe prepare_work_area Prepare Work Area (Certified Fume Hood, Emergency Equipment) gather_ppe->prepare_work_area conduct_experiment Conduct Experiment (Weighing, Reaction Setup, Monitoring) prepare_work_area->conduct_experiment spill_check Spill or Exposure? conduct_experiment->spill_check waste_collection Segregate and Collect Hazardous Waste decontaminate Decontaminate Work Area and Equipment waste_collection->decontaminate store_waste Store Waste in Designated Area decontaminate->store_waste end End: Secure Laboratory store_waste->end spill_check->waste_collection No emergency_procedure Follow Emergency Spill/Exposure Protocol spill_check->emergency_procedure Yes emergency_procedure->decontaminate

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.